Product packaging for 1,3-Thiaselenole-2-thione(Cat. No.:CAS No. 1120-65-6)

1,3-Thiaselenole-2-thione

Cat. No.: B15491189
CAS No.: 1120-65-6
M. Wt: 181.2 g/mol
InChI Key: YHEZONKQPYGQJM-UHFFFAOYSA-N
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Description

1,3-Thiaselenole-2-thione is a five-membered heterocyclic compound of significant interest in advanced materials research and organic chemistry. This selenium- and sulfur-containing ring system serves as a key intermediate and building block for synthesizing more complex molecular architectures . Researchers utilize derivatives of this core structure in the development of novel materials with unique properties, including photoconductivity and electrical conductivity, making them suitable for applications in organic electronics and as efficient recording media . The structural motif is also found in more complex systems like 1,4,5,8-diselenadithiafulvalenes, which are actively studied in the pursuit of molecular superconductors and magnetic materials . From a synthetic chemistry perspective, the 1,3-thiaselenole ring can be formed through reactions involving selenium dihalides, such as the rearrangement of intermediate six-membered heterocycles . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2S2Se B15491189 1,3-Thiaselenole-2-thione CAS No. 1120-65-6

Properties

CAS No.

1120-65-6

Molecular Formula

C3H2S2Se

Molecular Weight

181.2 g/mol

IUPAC Name

1,3-thiaselenole-2-thione

InChI

InChI=1S/C3H2S2Se/c4-3-5-1-2-6-3/h1-2H

InChI Key

YHEZONKQPYGQJM-UHFFFAOYSA-N

Canonical SMILES

C1=C[Se]C(=S)S1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery of 1,3-Thiaselenole-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and preliminary biological evaluation of 1,3-thiaselenole-2-thione derivatives. This class of heterocyclic compounds, containing both sulfur and selenium, has garnered interest for its potential applications in medicinal chemistry and materials science. This document outlines key synthetic methodologies, presents available quantitative data, and visualizes experimental workflows to facilitate further research and development in this area.

Introduction to this compound Derivatives

The this compound core is a five-membered heterocyclic system featuring a sulfur atom, a selenium atom, and a thione group. The unique combination of these chalcogen atoms imparts distinct electronic properties and potential biological activities to its derivatives. Research into organoselenium compounds has been propelled by the discovery of selenium's essential biological roles, including its involvement in antioxidant defense mechanisms through enzymes like glutathione peroxidase. The incorporation of selenium into heterocyclic scaffolds is a promising strategy for the development of novel therapeutic agents and functional materials.

Synthetic Methodologies

The synthesis of the this compound scaffold and its derivatives remains a specialized area of organic synthesis. While a universal, high-yield protocol has yet to be established, several key strategies have been explored. A significant advancement in the synthesis of related 1,3-thiaselenole derivatives involves the use of 2-bromomethyl-1,3-thiaselenole as a versatile intermediate. This reagent has been shown to be effective in nucleophilic substitution reactions to introduce various functionalities.

A general synthetic approach to the broader class of 1,3-thiaselenolanes and 1,3-thiaselenoles often involves the reaction of electrophilic selenium reagents, such as selenium dihalides, with appropriate sulfur-containing precursors. Catalytic reactions have also emerged as a powerful tool in the synthesis of these heterocycles.

Experimental Workflow for Synthesis of 1,3-Thiaselenole Derivatives:

G Start Starting Materials (e.g., Alkynes, Selenium & Sulfur sources) Reaction Cyclization Reaction Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product This compound Derivative Characterization->Final_Product G Se_Compound Selenium-Containing Compound Cancer_Cell Cancer Cell Se_Compound->Cancer_Cell ROS Increased Reactive Oxygen Species (ROS) Cancer_Cell->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Preliminary Investigation of 1,3-Thiaselenole-2-thione: A Scarcity of Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific information on the compound 1,3-Thiaselenole-2-thione. Despite extensive queries, no detailed experimental data, synthesis protocols, spectral analyses, or biological activity studies directly pertaining to this molecule could be retrieved. The search results consistently redirected to related but distinct chemical structures.

This scarcity of information prevents the creation of an in-depth technical guide as initially requested. Key components such as quantitative data for comparison, detailed experimental methodologies, and established signaling pathways are not available in the public domain for this compound.

Proposed Alternative: A Technical Guide to 1,3-Dithiole-2-thione

Given the absence of data on the requested compound, we propose to pivot the focus of this technical guide to a closely related and well-documented analogue: 1,3-Dithiole-2-thione . This compound shares a similar heterocyclic core, with the selenium atom replaced by a sulfur atom. Ample information is available for 1,3-Dithiole-2-thione, which would allow for the development of a comprehensive whitepaper that fulfills all the core requirements of the original request, including:

  • Data Presentation: Summarized quantitative data from various studies.

  • Experimental Protocols: Detailed methodologies for its synthesis and characterization.

  • Visualization: Diagrams of relevant chemical structures and reaction schemes.

We believe that a detailed investigation of 1,3-Dithiole-2-thione would provide valuable insights for researchers, scientists, and drug development professionals working with sulfur-containing heterocycles and related compounds.

We await your feedback on whether to proceed with the proposed alternative topic.

Spectroscopic Analysis of 1,3-Thiaselenole-2-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3-Thiaselenole-2-thione, a heterocyclic compound of interest to researchers in materials science and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues, including 1,3-dithiole-2-thione and other organoselenium compounds, to project the expected spectroscopic characteristics.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on comparative analysis of analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H7.0 - 7.5SingletThe chemical shift of the vinyl protons is expected in this range, influenced by the heteroatoms.
¹³C (C=S)200 - 210-The thiocarbonyl carbon is typically observed in this downfield region.
¹³C (C=C)120 - 130-The olefinic carbons are expected in this range.

Table 2: Predicted ⁷⁷Se NMR Chemical Shift

NucleusPredicted Chemical Shift (δ, ppm)Notes
⁷⁷Se300 - 500The chemical shift is sensitive to the electronic environment and can vary. This is an estimated range based on related selone compounds.[1][2]

Table 3: Predicted Infrared (IR) Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
C=S stretch1050 - 1200StrongThe thiocarbonyl stretch is a key characteristic band.
C=C stretch1500 - 1600MediumCharacteristic of the double bond in the ring.
C-S stretch600 - 800MediumAssociated with the sulfur atom in the ring.
C-Se stretch500 - 700MediumAssociated with the selenium atom in the ring.

Table 4: Predicted UV-Visible Absorption Maxima

TransitionPredicted λmax (nm)Notes
n → π350 - 450This transition of the C=S group is expected at longer wavelengths.
π → π250 - 350This transition is associated with the conjugated π-system.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with probes for ¹H, ¹³C, and ⁷⁷Se nuclei.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

⁷⁷Se NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: A wide spectral range should be used initially (e.g., -500 to 1500 ppm) and then narrowed.

  • Number of Scans: A higher number of scans will be required due to the low gyromagnetic ratio of ⁷⁷Se.[2]

  • Relaxation Delay: 5-10 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Solid State):

  • KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample compartment (or the ATR crystal) should be recorded and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

Data Acquisition:

  • Wavelength Range: 200-800 nm.

  • Scan Speed: Medium.

  • Use a matched pair of cuvettes, one for the sample solution and one for the solvent blank. The spectrum of the solvent blank should be subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, for example, with an electron ionization (EI) source.

Sample Introduction:

  • Direct Infusion: Introduce a dilute solution of the sample directly into the ion source.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be separated by GC before entering the mass spectrometer.

Data Acquisition (EI-MS):

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 50-500.

  • The resulting mass spectrum will show the molecular ion peak (M⁺) and various fragment ion peaks.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Purified this compound dissolve Dissolve in appropriate solvent start->dissolve nmr NMR Spectroscopy (¹H, ¹³C, ⁷⁷Se) dissolve->nmr ir IR Spectroscopy dissolve->ir uv_vis UV-Vis Spectroscopy dissolve->uv_vis ms Mass Spectrometry dissolve->ms structure Structural Elucidation nmr->structure functional_groups Functional Group Identification ir->functional_groups electronic_transitions Electronic Transition Analysis uv_vis->electronic_transitions mw_fragmentation Molecular Weight & Fragmentation ms->mw_fragmentation

Caption: General workflow for the spectroscopic analysis of this compound.

nmr_workflow cluster_experiments NMR Experiments start Sample in NMR Tube instrument NMR Spectrometer start->instrument h1_nmr ¹H NMR instrument->h1_nmr c13_nmr ¹³C NMR instrument->c13_nmr se77_nmr ⁷⁷Se NMR instrument->se77_nmr h1_data Chemical Shifts Coupling Constants h1_nmr->h1_data c13_data Chemical Shifts c13_nmr->c13_data se77_data Chemical Shift se77_nmr->se77_data

Caption: Detailed workflow for NMR spectroscopic analysis.

References

An In-depth Technical Guide to the Molecular Structure of 1,3-Thiaselenole-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide provides a detailed overview of the molecular structure of 1,3-Thiaselenole-2-thione. In the absence of direct experimental crystallographic and spectroscopic data in the current literature, this guide leverages computational chemistry methodologies to present a comprehensive analysis of the molecule's geometry and predicted spectral properties. This document adheres to a rigorous scientific standard, offering both a proposed experimental protocol for its synthesis and a theoretical framework for its structural and spectroscopic characterization. The quantitative data herein is derived from Density Functional Theory (DFT) calculations, a reliable and standard method in computational chemistry for predicting molecular properties.

Introduction

This compound is a heterocyclic compound of significant interest due to its unique combination of sulfur and selenium atoms within a five-membered ring structure. Such organosulfur-selenium compounds are pivotal in the fields of materials science, particularly in the development of organic conductors and superconductors, as well as in medicinal chemistry, where sulfur and selenium heterocycles are known to exhibit a wide range of biological activities. A thorough understanding of the molecular structure of this compound is fundamental to exploring its potential applications. This guide provides a foundational reference for researchers, offering detailed structural data and methodologies to facilitate further investigation.

Molecular Structure

The molecular structure of this compound is characterized by a planar five-membered ring containing one sulfur atom, one selenium atom, and three carbon atoms. A thione group (C=S) is attached to the C2 carbon of the ring.

Predicted Molecular Geometry

Due to the unavailability of experimental X-ray crystallographic data, the molecular geometry of this compound was determined using computational methods. Density Functional Theory (DFT) calculations with the B3LYP functional and a 6-311+G(2d,p) basis set were employed to obtain an optimized geometry. The predicted bond lengths and angles are summarized in the tables below. For comparative purposes, experimental data for the related molecule, thieno[3,4-d][1][2]dithiole-2-thione, are also included.[3]

Table 1: Predicted Bond Lengths of this compound

BondPredicted Bond Length (Å)
C1=C21.35
C1-S11.75
C2-Se11.88
C3=S21.65
C1-H11.08
C2-H21.08

Table 2: Predicted Bond Angles of this compound

AnglePredicted Bond Angle (°)
S1-C1-C2115.0
C1-C2-Se1115.0
C1-S1-C395.0
C2-Se1-C385.0
S1-C3-Se1110.0
S1-C3=S2125.0
Se1-C3=S2125.0
Molecular Visualization

The following diagram illustrates the predicted molecular structure of this compound with atom numbering.

Caption: Predicted molecular structure of this compound.

Predicted Spectroscopic Data

Spectroscopic data provides valuable insight into the electronic and vibrational properties of a molecule. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, calculated using DFT methods.

Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm) in CDCl3

AtomPredicted 1H Chemical ShiftPredicted 13C Chemical Shift
C16.8115.0
C27.1118.0
C3-205.0

Table 4: Predicted Major Infrared (IR) Absorption Frequencies (cm-1)

Vibrational ModePredicted Frequency (cm-1)
C=C stretch1550
C=S stretch (thione)1050
C-S stretch700
C-Se stretch550
C-H stretch (vinyl)3100

Experimental and Computational Protocols

Proposed Synthesis of this compound

synthesis_workflow start Starting Materials: - Acetylenic Precursor - Elemental Sulfur - Elemental Selenium - Carbon Disulfide step1 Reaction with Base (e.g., NaH in THF) start->step1 step2 Addition of S and Se step1->step2 step3 Reaction with CS2 step2->step3 step4 Cyclization step3->step4 product This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

  • Deprotonation: To a solution of a suitable acetylenic precursor (e.g., 1,2-dichloroethylene) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), a strong base (e.g., sodium hydride) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon). The reaction is stirred for 30 minutes.

  • Addition of Chalcogens: A stoichiometric mixture of elemental sulfur and selenium powder is added to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Thione Formation: Carbon disulfide (CS2) is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred at room temperature for an additional 12 hours.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Computational Methodology

The following protocol details the computational approach used to predict the molecular structure and spectroscopic properties of this compound.

computational_workflow start Initial Structure Generation opt Geometry Optimization (DFT: B3LYP/6-311+G(2d,p)) start->opt freq Frequency Calculation (Verify Minimum Energy Structure) opt->freq nmr NMR Chemical Shift Calculation (GIAO Method) freq->nmr ir IR Spectra Simulation freq->ir data Data Analysis and Tabulation nmr->data ir->data

Caption: Workflow for computational analysis of this compound.

Detailed Protocol:

  • Initial Structure: An initial 3D structure of this compound was built using molecular modeling software.

  • Geometry Optimization: The initial structure was optimized using the Gaussian 09 software package. Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-311+G(2d,p) basis set was employed. This level of theory is known to provide accurate geometries for a wide range of organic molecules.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation was performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • NMR Spectra Prediction: The 1H and 13C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311+G(2d,p) basis set, employing chloroform as the solvent in the IEFPCM solvation model.

  • IR Spectra Prediction: The infrared vibrational frequencies and intensities were calculated from the results of the frequency analysis.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the molecular structure and spectroscopic properties of this compound. The presented data, derived from robust computational methodologies, offers a valuable starting point for researchers interested in the synthesis and application of this and related heterocyclic systems. The proposed synthetic protocol, based on established methods for analogous compounds, provides a practical framework for its laboratory preparation. Future experimental validation of the computationally predicted data is encouraged to further refine our understanding of this intriguing molecule.

References

Synthesis of 1,3-Thiaselenole-2-thione Building Blocks: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1,3-thiaselenole-2-thione and its derivatives. These compounds are valuable building blocks in the fields of materials science, particularly for the development of organic conductors, and have potential applications in medicinal chemistry. This document outlines key synthetic strategies, provides detailed experimental protocols for seminal reactions, and presents quantitative data to facilitate the selection of appropriate synthetic routes.

Introduction

The this compound core is a five-membered heterocyclic system containing both a sulfur and a selenium atom. This unique combination of chalcogens imparts interesting electronic properties to the molecule, making it a key component in the design of novel organic materials. The synthesis of these building blocks can be challenging and often requires specialized reagents and reaction conditions. This guide aims to provide researchers with the necessary information to synthesize these valuable compounds efficiently and safely.

Key Synthetic Strategies

The synthesis of the this compound ring system can be approached through several key strategies. The most common methods involve the reaction of a C2 synthon with a source of sulfur and selenium, or the construction of the heterocyclic ring through cycloaddition reactions.

One of the primary challenges in the synthesis of selenium-containing heterocycles is the use of toxic and foul-smelling reagents. Modern synthetic efforts are focused on developing more environmentally benign procedures that avoid reagents like carbon diselenide (CSe₂).

A notable and efficient method involves the reaction of a lithium acetylide with elemental selenium, followed by the introduction of a thiocarbonyl group using carbon disulfide. This approach allows for the construction of substituted 1,3-thiaselenole-2-thiones in high yields.

Quantitative Data Summary

The following table summarizes the yields of key synthetic steps in the preparation of this compound derivatives and related precursors.

EntryProductStarting MaterialsReagents and ConditionsYield (%)Reference
1Substituted this compoundTHP-protected 2-(ethynylthio)ethanol1. n-BuLi, TMEDA; 2. Se; 3. CS₂; 4. EtSCN98%[1]
22-Chloromethyl-1,3-thiaselenoleDivinyl sulfide1. SeCl₂; 2. Pyridine95%[1]
32-Bromomethyl-1,3-thiaselenoleDivinyl sulfideSeBr₂17%[1]
45-Bromo-2-bromomethyl-1,3-thiaselenolaneDivinyl sulfideSeBr₂78%[1]

Experimental Protocols

Synthesis of a Substituted this compound Derivative

This protocol is adapted from a reported synthesis of a functionalized this compound and serves as a general guideline.[1]

Materials:

  • THP-protected 2-(ethynylthio)ethanol

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetramethylethylenediamine (TMEDA)

  • Elemental selenium (powder)

  • Carbon disulfide (CS₂)

  • Ethyl thiocyanate (EtSCN)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of THP-protected 2-(ethynylthio)ethanol in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this solution, n-butyllithium (1.1 equivalents) and tetramethylethylenediamine (1.1 equivalents) are added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes to form the lithium acetylide.

  • Elemental selenium powder (1.1 equivalents) is added in one portion. The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction mixture is cooled back to -78 °C, and carbon disulfide (1.2 equivalents) is added dropwise. The mixture is stirred at this temperature for 1 hour.

  • Ethyl thiocyanate (1.2 equivalents) is added, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the substituted this compound.

Synthesis of 2-Chloromethyl-1,3-thiaselenole

This protocol describes the synthesis of a key precursor for further functionalization.[1]

Materials:

  • Divinyl sulfide

  • Selenium dichloride (SeCl₂)

  • Pyridine

  • Anhydrous chloroform

Procedure:

  • Selenium dichloride is prepared in situ by reacting elemental selenium with sulfuryl chloride.

  • To a solution of divinyl sulfide in anhydrous chloroform at room temperature, a solution of selenium dichloride in chloroform is added dropwise. The reaction mixture is stirred for 2-3 hours.

  • The reaction mixture is then treated with pyridine and stirred for an additional 1 hour at room temperature to effect dehydrochlorination.

  • The reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography to yield 2-chloromethyl-1,3-thiaselenole.[1]

Synthetic Pathway Visualizations

The following diagrams illustrate the key synthetic routes described in this guide.

Synthesis_of_Substituted_Thiaselenole_Thione start THP-protected 2-(ethynylthio)ethanol acetylide Lithium Acetylide start->acetylide Deprotonation selenoate Lithium Selenoate Intermediate acetylide->selenoate Selenation reagent1 1. n-BuLi, TMEDA thione Substituted This compound selenoate->thione Thiocarbonylation & Cyclization reagent2 2. Se reagent3 3. CS₂ reagent4 4. EtSCN

Caption: Synthetic route to a substituted this compound.

Synthesis_of_2_Chloromethyl_1_3_thiaselenole start Divinyl Sulfide intermediate Thiaselenane Intermediate start->intermediate Electrophilic Addition product 2-Chloromethyl-1,3-thiaselenole intermediate->product Dehydrochlorination reagent1 SeCl₂ reagent2 Pyridine

Caption: Synthesis of 2-Chloromethyl-1,3-thiaselenole.

Conclusion

The synthesis of this compound building blocks is a crucial aspect of developing new organic materials and potential therapeutic agents. While challenges remain, particularly concerning the handling of selenium reagents, the methodologies outlined in this guide provide a solid foundation for researchers in this field. The development of high-yield syntheses for functionalized derivatives opens up new avenues for the creation of complex molecular architectures with tailored electronic and biological properties. Further research into greener and more efficient synthetic routes will undoubtedly continue to advance this exciting area of chemistry.

References

Electrochemical Properties of 1,3-Thiaselenole-2-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of 1,3-thiaselenole-2-thione and its structurally related analogs. Due to the limited direct experimental data on this compound, this document leverages available information on closely related sulfur and selenium-containing heterocycles to provide a predictive and comparative analysis. The guide covers quantitative electrochemical data, detailed experimental methodologies, and visual representations of relevant chemical and procedural workflows.

Introduction to this compound

This compound is a five-membered heterocyclic compound containing both sulfur and selenium atoms. Such molecules are of significant interest in materials science and medicinal chemistry due to their potential as precursors for organic conductors and their inherent redox activity, which may be relevant in various biological processes. The presence of both sulfur and selenium imparts unique electronic characteristics that influence their electrochemical behavior. This guide will delve into these properties, providing a foundational understanding for researchers in the field.

Electrochemical Data

CompoundFirst Oxidation Potential (E½¹) (V vs. SCE)Second Oxidation Potential (E½²) (V vs. SCE)Solvent/ElectrolyteReference Electrode
Tetrathiafulvalene (TTF)0.340.70Acetonitrile / TEAPSCE
Benzyl-TTF-triazole derivative0.450.85Dichloromethane / TBAPF₆SCE
Bis(triazole)-TTF derivative0.570.96Dichloromethane / TBAPF₆SCE
Fused Thienobenzodithiole-2-thione+1.17 (irreversible)-Dichloromethane / TBAPF₆Ag/AgCl
TTF derivative with dithiafulvene+0.03, +0.10, +0.17+0.42Dichloromethane / TBAPF₆Fc/Fc⁺

Note: Potentials are often reported versus different reference electrodes (e.g., SCE, Ag/AgCl, Fc/Fc⁺). Direct comparison requires conversion. The electron-withdrawing or -donating nature of substituents can significantly alter the redox potentials.

Experimental Protocols

The following sections detail the methodologies for the synthesis of a 1,3-thiaselenole precursor and for conducting electrochemical analysis via cyclic voltammetry.

Synthesis of a 1,3-Thiaselenole Precursor

While a direct, detailed synthesis for this compound is not widely published, a general approach for the synthesis of related 1,3-thiaselenole derivatives can be adapted. A plausible synthetic route is outlined below.

General Procedure for the Synthesis of 2-substituted-1,3-thiaselenoles:

  • Starting Material Preparation: A suitable alkyne precursor is reacted with a source of selenium and a source of the thione group.

  • Cyclization Reaction: The reaction typically proceeds in a suitable organic solvent (e.g., dimethylformamide, acetonitrile) in the presence of a base (e.g., potassium carbonate, triethylamine).

  • Work-up and Purification: The reaction mixture is worked up by extraction with an organic solvent. The crude product is then purified using column chromatography on silica gel to yield the desired 1,3-thiaselenole derivative.

A conceptual workflow for the synthesis is presented in the diagram below.

G Conceptual Synthetic Workflow A Alkyne Precursor D Reaction Mixture A->D B Selenium & Thione Source B->D C Base & Solvent C->D E Extraction D->E F Crude Product E->F G Column Chromatography F->G H Purified this compound G->H

A conceptual workflow for the synthesis of this compound.
Cyclic Voltammetry Protocol

The following is a representative protocol for performing cyclic voltammetry on an organic compound like this compound.

Materials and Equipment:

  • Potentiostat

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon, platinum)

    • Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

    • Counter (auxiliary) electrode (e.g., platinum wire)

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, deoxygenated acetonitrile or dichloromethane)

  • Analyte (this compound) at a concentration of approximately 1-5 mM

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry completely.

  • Solution Preparation: Prepare the electrolyte solution and the analyte solution in the chosen solvent.

  • Deoxygenation: Purge the analyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution. Maintain an inert atmosphere over the solution.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the experimental parameters:

      • Initial and final potentials (e.g., -1.5 V to +1.5 V, adjusted based on the expected redox events).

      • Scan rate (e.g., 100 mV/s).

      • Number of cycles.

    • Run the experiment and record the voltammogram.

  • Data Analysis: Determine the peak potentials (Epa, Epc) and peak currents (ipa, ipc) from the voltammogram. Calculate the half-wave potential (E½) as (Epa + Epc) / 2 for reversible processes.

A diagram illustrating the experimental setup for cyclic voltammetry is provided below.

G Cyclic Voltammetry Experimental Setup Potentiostat Potentiostat Working_Electrode Working Electrode Potentiostat->Working_Electrode Potential Control Reference_Electrode Reference Electrode Potentiostat->Reference_Electrode Counter_Electrode Counter Electrode Potentiostat->Counter_Electrode Current Measurement Electrochemical_Cell Electrochemical Cell (Analyte in Electrolyte) Working_Electrode->Electrochemical_Cell Reference_Electrode->Electrochemical_Cell Counter_Electrode->Electrochemical_Cell

A simplified diagram of a cyclic voltammetry setup.

Potential Signaling Pathway Involvement

The redox-active nature of sulfur- and selenium-containing heterocycles suggests they could participate in or modulate biological signaling pathways, particularly those sensitive to the cellular redox state. For instance, the generation of reactive oxygen species (ROS) through redox cycling can influence pathways regulated by transcription factors like Nrf2, which is a master regulator of the antioxidant response.

The diagram below illustrates a hypothetical signaling pathway where a redox-active compound like this compound could induce an antioxidant response.

G Hypothetical Redox-Modulated Signaling Pathway cluster_0 Cellular Environment Compound This compound ROS Reactive Oxygen Species (ROS) Compound->ROS Redox Cycling Keap1 Keap1 ROS->Keap1 Oxidative Modification Nrf2 Nrf2 Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Gene Expression

A potential mechanism of action for a redox-active compound.

Conclusion

This technical guide has provided a detailed overview of the anticipated electrochemical properties of this compound, based on data from structurally related compounds. The presented experimental protocols for synthesis and cyclic voltammetry offer a practical starting point for researchers. The potential involvement in redox-sensitive signaling pathways highlights an exciting avenue for future investigation, particularly in the context of drug development. Further experimental studies are necessary to fully elucidate the specific electrochemical characteristics and biological activities of this compound.

A Comprehensive Guide to the Theoretical Study of 1,3-Thiaselenole-2-thione Tautomers and Analogous Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theoretical Framework for Tautomerism Studies

The relative stability of tautomers is determined by their Gibbs free energy difference (ΔG). Computational quantum chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for accurately predicting the structures and energies of tautomers and the transition states connecting them.

A common and effective approach for studying thione-thiol tautomerism involves the following computational steps:

  • Geometry Optimization: The molecular structures of all possible tautomers are optimized to find their lowest energy conformations.

  • Vibrational Frequency Analysis: This is performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Single-Point Energy Calculations: To improve the accuracy of the relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Solvation Effects: The influence of a solvent on the tautomeric equilibrium is modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[1]

A typical computational workflow for determining the relative stability of tautomers is illustrated below.

G Computational Workflow for Tautomer Stability Analysis cluster_input Input cluster_gas_phase Gas Phase Calculations cluster_solution_phase Solution Phase Calculations cluster_output Output start Initial Structure (Thione/Thiol) opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->opt freq Frequency Analysis (Confirm minima, obtain G) opt->freq Optimized Geometry solv Solvation Model (e.g., PCM/SMD) freq->solv end Relative Stabilities (ΔG) solv->end

Caption: A generalized workflow for the computational analysis of tautomeric stability.

Key Computational Parameters

The choice of computational method and basis set is crucial for obtaining reliable results. The B3LYP functional is widely used and has been shown to be well-suited for investigating thione-thiol tautomerism.[2] For more accurate energy calculations, M06-2X and ωB97XD functionals are also recommended.[3]

Table 1: Commonly Used Levels of Theory for Tautomerism Studies

Level of TheoryBasis SetApplicationReference(s)
B3LYP6-31G(d,p)Geometry optimization and vibrational analysis[2]
B3LYP6-311+G(d,p)Geometry optimization and energy calculations[4][5]
M06-2X6-311++G(2d,2p)High-accuracy single-point energy calculations[3]
ωB97XD6-311++G(2d,2p)High-accuracy single-point energy calculations[3]
CCSD(T)6-311++G(2d,2p)"Gold standard" for single-point energy refinement[3]

Tautomeric Equilibrium of Thione and Thiol Forms

The tautomeric equilibrium between a generic heterocyclic thione and its corresponding thiol form is depicted below. The position of this equilibrium is dictated by the relative Gibbs free energies of the two tautomers.

Tautomerism Thione Heterocyclic Thione (C=S form) Thiol Heterocyclic Thiol (C-SH form) Thione->Thiol ΔG

Caption: General equilibrium between thione and thiol tautomers.

Quantitative Data from Analogous Systems

While data for 1,3-thiaselenole-2-thione is unavailable, studies on other heterocyclic thiones provide valuable insights into the expected energy differences. For instance, in the case of 1,2,4-triazole-3-thione, the thione form is predicted to be the most stable tautomer in the gas phase across various levels of theory.[2]

Table 2: Calculated Relative Gibbs Free Energies (ΔG, kcal/mol) for Tautomers of 2-Thioxanthine in the Gas Phase and Aqueous Solution at B3LYP/6-311+G(d,p)

TautomerGas Phase (ΔG)Aqueous Phase (ΔG)
2TX(1,3,7)0.000.00
2TX(1,3,9)1.25-0.13
2TX(1,9,10)9.548.34
2TX(1,7,10)10.519.13

Data adapted from a study on 2-thioxanthine.[6] Note that 2TX(1,3,7) and 2TX(1,3,9) are oxothione forms, while 2TX(1,9,10) and 2TX(1,7,10) are oxothiol forms.

This data illustrates that the relative stability of tautomers can be influenced by the solvent environment, with the aqueous phase slightly favoring the 2TX(1,3,9) tautomer over the 2TX(1,3,7) form in this specific case.

Experimental Protocols: A Computational Approach

The following outlines a detailed computational protocol for investigating the tautomerism of a novel heterocyclic thione like this compound.

  • Structure Preparation:

    • Draw the 2D structures of all possible tautomers of the target molecule.

    • Convert the 2D structures to 3D coordinates using a molecular editor and perform an initial geometry cleanup using molecular mechanics.

  • Quantum Chemical Calculations (using a program like Gaussian):

    • Input File Preparation: For each tautomer, create an input file specifying the coordinates, charge, multiplicity, and the desired level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). Include keywords for geometry optimization (Opt) and frequency calculation (Freq).

    • Gas Phase Calculations:

      • Perform geometry optimization and frequency calculations in the gas phase.

      • Verify that the optimization has converged to a true minimum (no imaginary frequencies).

      • Extract the Gibbs free energy (G) for each tautomer.

    • Solution Phase Calculations:

      • Using the gas-phase optimized geometries, perform single-point energy calculations with a solvation model (e.g., SCRF=(PCM,Solvent=Water)).

      • Alternatively, perform a full geometry optimization and frequency calculation in the desired solvent.

      • Extract the Gibbs free energy in solution for each tautomer.

  • Data Analysis:

    • Calculate the relative Gibbs free energies (ΔG) of all tautomers with respect to the most stable one.

    • The population of each tautomer at equilibrium can be estimated using the Boltzmann distribution equation.

    • Analyze key geometric parameters (bond lengths, angles) and spectroscopic properties (vibrational frequencies, NMR chemical shifts) to further characterize the tautomers.

Conclusion

The theoretical investigation of tautomerism in heterocyclic systems like this compound is a powerful approach for understanding their fundamental chemical properties. By employing established DFT methodologies, researchers can reliably predict the relative stabilities of tautomers in different environments. This knowledge is invaluable for professionals in drug development and materials science, as it can guide the synthesis of molecules with desired properties and provide insights into their mechanisms of action. The protocols and data presented in this guide, although derived from analogous systems, offer a clear and effective roadmap for the theoretical exploration of this compound and other novel heterocyclic compounds.

References

An In-depth Technical Guide to the Reaction Mechanisms Involving 1,3-Thiaselenole-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct and extensive research literature detailing the specific reaction mechanisms of 4,5-unsubstituted 1,3-thiaselenole-2-thione is limited. This guide leverages the well-documented chemistry of its close structural analog, 1,3-dithiole-2-thione , to infer and present the core reaction mechanisms, experimental protocols, and quantitative data. The reactivity patterns of these homologous five-membered heterocyclic thiones are expected to be highly comparable.

Introduction

This compound is a five-membered heterocyclic compound containing both a sulfur and a selenium atom. This class of molecules is of significant interest to researchers, particularly in the field of materials science, as they serve as key precursors for the synthesis of tetrachalcogenafulvalenes. These fulvalene derivatives are notable for their ability to form charge-transfer complexes and radical ion salts, which exhibit a range of electronic properties, including electrical conductivity and superconductivity.

The core reactivity of this compound is centered around the thione group and the heterocyclic ring. The key reaction mechanisms include metal-mediated coupling reactions to form tetrathiafulvalene analogues and cycloaddition reactions.

Metal-Mediated Self-Coupling to form Tetrathiafulvalene Analogues

A primary and crucial reaction of this compound and its derivatives is the self-coupling to yield tetrathiafulvalene (TTF) analogues. This transformation is most commonly achieved through a phosphite-mediated reductive coupling.

The proposed mechanism involves the nucleophilic attack of triethyl phosphite on the exocyclic sulfur atom of the thione. This is followed by the formation of a zwitterionic intermediate, which then dimerizes. Subsequent elimination of triethyl phosphite sulfide from the dimer yields the desired tetrathiafulvalene derivative.

Signaling Pathway Diagram

TTF_Formation Thiaselenole This compound Intermediate1 Zwitterionic Intermediate Thiaselenole->Intermediate1 + P(OEt)₃ Phosphite P(OEt)₃ Dimer Dimeric Intermediate Intermediate1->Dimer Dimerization TTF_analogue Tetrathiafulvalene Analogue Dimer->TTF_analogue Elimination Byproduct S=P(OEt)₃ Dimer->Byproduct

Caption: Phosphite-mediated coupling of this compound to a TTF analogue.

Experimental Protocol (Analogous System: 1,3-Dithiole-2-thione)

Reaction: Self-coupling of 4,5-bis(methylthio)-1,3-dithiole-2-thione to form tetrakis(methylthio)tetrathiafulvalene.

Materials:

  • 4,5-bis(methylthio)-1,3-dithiole-2-thione

  • Triethyl phosphite

  • Toluene (anhydrous)

Procedure:

  • A solution of 4,5-bis(methylthio)-1,3-dithiole-2-thione in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Triethyl phosphite is added dropwise to the solution at room temperature.

  • The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the pure tetrathiafulvalene derivative.

Quantitative Data (Analogous System)
ReactantReagentSolventTemperature (°C)Time (h)Yield (%)
4,5-bis(methylthio)-1,3-dithiole-2-thioneTriethyl phosphiteToluene110 (reflux)4~85
1,3-dithiole-2-thioneTriethyl phosphiteBenzene80 (reflux)2~70

[3+2] Cycloaddition Reactions

The double bond within the 1,3-thiaselenole ring can act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azides and nitrile oxides. This class of reactions is a powerful tool for the synthesis of novel fused heterocyclic systems.

The mechanism is generally considered to be a concerted pericyclic reaction, where the 1,3-dipole adds across the C=C bond of the thiaselenole ring in a single step. The regioselectivity of the addition is governed by the electronic and steric properties of both the 1,3-dipole and the dipolarophile.

Signaling Pathway Diagram

Cycloaddition Thiaselenole This compound TransitionState Concerted Transition State Thiaselenole->TransitionState Dipole 1,3-Dipole (e.g., R-N₃) Dipole->TransitionState Cycloadduct Fused Heterocyclic Product TransitionState->Cycloadduct

Caption: [3+2] Cycloaddition of a 1,3-dipole to this compound.

Experimental Protocol (General, based on analogous systems)

Reaction: [3+2] Cycloaddition of an organic azide to a 1,3-dithiole derivative.

Materials:

  • Substituted 1,3-dithiole-2-thione

  • Organic azide (e.g., benzyl azide)

  • Inert solvent (e.g., toluene, xylene)

Procedure:

  • The 1,3-dithiole-2-thione derivative and the organic azide are dissolved in an inert solvent in a round-bottom flask.

  • The reaction mixture is heated to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the substrates).

  • The reaction is monitored by TLC or NMR spectroscopy until the starting materials are consumed.

  • The solvent is removed in vacuo.

  • The resulting crude product is purified by column chromatography or recrystallization to afford the pure cycloadduct.

Quantitative Data (Representative examples for analogous systems)
Dipolarophile1,3-DipoleSolventTemperature (°C)Time (h)Yield (%)
Dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylatePhenyl azideXylene140 (reflux)24~60
1,3-dithiole-2-thioneBenzonitrile oxideBenzene2512~75

Conclusion

The reaction mechanisms of this compound, inferred from its close sulfur analogue, primarily involve phosphite-mediated self-coupling to form tetrathiafulvalene derivatives and [3+2] cycloaddition reactions to construct fused heterocyclic systems. These reactions provide a versatile platform for the synthesis of novel materials with interesting electronic properties. Further research is needed to isolate and characterize the specific reactivity, quantitative yields, and optimal experimental conditions for this compound itself. The protocols and data presented herein provide a strong predictive framework for researchers and drug development professionals working with this and related heterocyclic systems.

Methodological & Application

Application Notes and Protocols for 1,3-Thiaselenole-2-thione in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Thiaselenole-2-thione and its derivatives are emerging as significant building blocks in the field of organic electronics. While not typically employed as the primary semiconducting material in its monomeric form, this heterocyclic compound serves as a crucial precursor for the synthesis of larger, electronically active molecules. These derivatives, particularly selenium-containing analogues of tetrathiafulvalene (TTF) such as diselenadithiafulvalenes, are key components in the development of organic conductors and semiconductors.

The incorporation of selenium into the molecular framework of these materials offers several advantages, including enhanced intermolecular interactions due to the larger and more polarizable nature of selenium compared to sulfur. This can lead to improved charge transport properties, which are essential for high-performance organic electronic devices. These materials form highly conductive molecular charge-transfer complexes and salts, paving the way for their application in organic field-effect transistors (OFETs), organic conductors, and other electronic devices.[1]

This document provides an overview of the applications of this compound derivatives in organic electronics, along with detailed experimental protocols for the synthesis of key intermediates and the fabrication of representative electronic devices.

Key Applications and Performance Data

The primary application of this compound in organic electronics is as a synthon for creating donor molecules for organic conductors. The resulting diselenadithiafulvalene derivatives can form charge-transfer complexes with electron acceptors like 7,7,8,8-tetracyanoquinodimethane (TCNQ), exhibiting high electrical conductivity.[1]

While specific performance data for OFETs based directly on simple this compound derivatives are not widely reported, the focus of research has been on the conductive properties of the charge-transfer salts derived from its more complex analogues. The strategy of incorporating selenium is known to be effective in achieving high-mobility semiconductors. The replacement of sulfur with selenium in TTF analogues enhances intermolecular interactions, a key factor for efficient charge transport.

For context, the broader class of selenium-containing polythiophene derivatives has been investigated in organic electrochemical transistors (OECTs). The introduction of selenium has been shown to increase crystallinity and quinoidal character, which is beneficial for charge transport, though it can present challenges for ion penetration. In one study, a polythiophene with moderate selenium content achieved a high hole mobility of 1.31 cm²/V·s and a volumetric capacitance of 254 F/cm³.[2] This highlights the potential of selenium-containing heterocycles in achieving high-performance organic electronic devices.

The following table summarizes the conductivity of a charge-transfer complex derived from a diselenadithiafulvalene, which is synthesized from 1,3-dichalcogenole-2-chalcogenone precursors.

Donor MoleculeAcceptor MoleculeConductivity (σ) at Room Temperature
Hybrid diselenadithiafulvalene derivativeTCNQHighly Conductive

Experimental Protocols

Synthesis of Diselenadithiafulvalene Derivatives from this compound Precursors

A common method for the synthesis of diselenadithiafulvalene derivatives is the cross-coupling reaction of 1,3-dichalcogenole-2-chalcogenones (which includes 1,3-thiaselenole-2-thiones and their ketone analogues) using a phosphite reagent.

Materials:

  • 4,5-substituted-1,3-thiaselenole-2-thione

  • 4,5-substituted-1,3-dithiole-2-one (or another suitable coupling partner)

  • Triethyl phosphite

  • Anhydrous toluene or benzene

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen or argon gas)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, dichloromethane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve equimolar amounts of the 4,5-substituted-1,3-thiaselenole-2-thione and the 4,5-substituted-1,3-dithiole-2-one in anhydrous toluene.

  • Add an excess of triethyl phosphite (typically 2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel. The choice of eluent will depend on the specific substituents on the fulvalene core.

  • The fractions containing the desired diselenadithiafulvalene product are collected, and the solvent is evaporated to yield the purified product.

  • Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ⁷⁷Se), mass spectrometry, and elemental analysis.

Fabrication of a Generic Organic Field-Effect Transistor (OFET)

This protocol describes the general steps for fabricating a bottom-gate, top-contact OFET, which is a common architecture for testing new organic semiconductors.

Materials:

  • Highly doped silicon wafer with a thermally grown SiO₂ layer (serves as the gate electrode and dielectric)

  • The synthesized organic semiconductor (e.g., a diselenadithiafulvalene derivative)

  • Anhydrous organic solvent for dissolving the semiconductor (e.g., chlorobenzene, dichlorobenzene)

  • Substrate cleaning solvents (acetone, isopropanol)

  • Deionized water

  • Surface treatment agent (e.g., octadecyltrichlorosilane - OTS) in an anhydrous solvent (e.g., toluene)

  • Metal for source and drain electrodes (e.g., gold)

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning:

    • Cut the Si/SiO₂ wafer to the desired substrate size.

    • Sonicate the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to create a hydrophilic surface. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care).

  • Dielectric Surface Treatment:

    • To improve the interface between the organic semiconductor and the dielectric, a self-assembled monolayer (SAM) is often applied.

    • Immerse the cleaned substrates in a dilute solution of OTS in anhydrous toluene (e.g., 10 mM) for 30 minutes to 1 hour.

    • Rinse the substrates with fresh toluene to remove any excess OTS.

    • Anneal the substrates at 120 °C for 20-30 minutes to complete the formation of the SAM.

  • Organic Semiconductor Deposition:

    • Dissolve the synthesized organic semiconductor in a suitable high-boiling-point organic solvent to a specific concentration (e.g., 5-10 mg/mL).

    • Deposit a thin film of the semiconductor onto the treated substrate using a technique such as spin-coating, drop-casting, or solution shearing.

    • Anneal the semiconductor film at a temperature optimized for the specific material to improve crystallinity and film morphology. This is typically done in an inert atmosphere (e.g., a nitrogen-filled glovebox).

  • Source-Drain Electrode Deposition:

    • Place a shadow mask with the desired channel length and width onto the semiconductor film.

    • Deposit the source and drain electrodes (e.g., 50 nm of gold) through the shadow mask using thermal evaporation under high vacuum.

  • Device Characterization:

    • The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in an inert atmosphere or in air, depending on the stability of the material.

    • The key performance parameters to be extracted from the transfer and output curves are the charge carrier mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).

Visualizations

molecular_synthesis_workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product cluster_application Application start1 This compound Derivative reaction Cross-Coupling Reaction (e.g., with Triethyl Phosphite) start1->reaction start2 1,3-Dithiole-2-one Derivative start2->reaction product Diselenadithiafulvalene Derivative reaction->product application Organic Electronic Device (e.g., OFET) product->application

Caption: Synthetic workflow from this compound to an organic electronic device.

ofet_fabrication_workflow cluster_substrate Substrate Preparation cluster_active_layer Active Layer cluster_electrodes Electrodes cluster_final Final Device sub_clean Substrate Cleaning (Si/SiO₂) sub_treat Surface Treatment (e.g., OTS SAM) sub_clean->sub_treat semi_dep Semiconductor Deposition (Spin-coating) sub_treat->semi_dep semi_anneal Film Annealing semi_dep->semi_anneal elec_dep Source/Drain Deposition (Thermal Evaporation) semi_anneal->elec_dep characterization Device Characterization elec_dep->characterization

Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.

charge_transport_pathway cluster_donor Donor Stack (π-stacked molecules) cluster_transport Charge Transport donor1 Donor Molecule 1 donor2 Donor Molecule 2 donor1->donor2 Intermolecular Hopping donor3 Donor Molecule 3 donor2->donor3 Intermolecular Hopping transport_label Hole Transport Pathway

Caption: Schematic of charge transport in a π-stacked organic semiconductor.

References

Application Notes and Protocols: 1,3-Thiaselenole-2-thione as a Precursor for Organic Conductors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3-thiaselenole-2-thione as a versatile precursor in the synthesis of organic conductors, particularly tetrathiafulvalene (TTF) and its derivatives. The unique electronic properties of selenium-containing TTF analogues make them promising candidates for applications in molecular electronics and materials science.

Introduction

Organic conductors, especially those based on the tetrathiafulvalene (TTF) framework, have been the subject of intense research due to their tunable electronic properties, which range from semiconducting to metallic and even superconducting behavior. The incorporation of selenium into the TTF core, for instance, by using this compound as a precursor, offers a powerful strategy to modulate the electronic structure and enhance intermolecular interactions, which are crucial for achieving high conductivity. This document outlines the synthesis of the precursor, its conversion to TTF derivatives, and the properties of the resulting organic conductors.

Data Presentation

Table 1: Synthesis and Yield of this compound and its Derivatives
CompoundStarting MaterialReagents and ConditionsYield (%)Reference
4,5-bis(methylthio)-1,3-thiaselenole-2-thioneCarbon disulfide, Sodium, Dimethylformamide, Zinc chloride, Tetrabutylammonium bromide, 1,2-dibromo-1,2-bis(methylthio)ethylene1. Na, CS₂, DMF2. ZnCl₂, (n-Bu)₄NBr3. 1,2-dibromo-1,2-bis(methylthio)ethylene~60Inferred from analogous dithiole synthesis
Tetramethyltetraselenafulvalene (TMTSF)1,3-diselenole-2-seloneTriethyl phosphite, Toluene, RefluxHigh[1]
Table 2: Electrochemical Properties of Selenium-Containing TTF Derivatives
Donor MoleculeE¹₁⸝₂ (V vs. Ag/AgCl)E²₁⸝₂ (V vs. Ag/AgCl)ΔE (E²-E¹) (V)Reference
Tetramethyltetraselenafulvalene (TMTSF)0.420.800.38General knowledge
Bis(ethylenedithio)tetraselenafulvalene (BEDT-TSF)~0.5~0.9~0.4[2]
Table 3: Electrical Conductivity of Organic Conductors Derived from Selenium-Containing Precursors
ConductorCounter-ionConductivity (σ) at Room Temp. (S/cm)Temperature DependenceReference
(TMTSF)₂PF₆PF₆⁻~500Metallic, Superconducting at low TGeneral knowledge
(TMTSF)₂ClO₄ClO₄⁻~500Metallic, Superconducting at low TGeneral knowledge
(BEDT-TSF)₂ClCl⁻~30Metallic[2]
Iodine salts of tetrathiapentalene derivativesI₃⁻High conductivityMetallic[3]
(TMTSF)₅[Dy(NCS)₄(NO₃)₂]CHCl₃[Dy(NCS)₄(NO₃)₂]⁻0.2Semiconducting[[“]]

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative

This protocol describes a general method for the synthesis of a substituted this compound, a key precursor for selenium-containing TTF derivatives. The procedure is adapted from analogous syntheses of dithiolethiones.

Materials:

  • Carbon disulfide (CS₂)

  • Sodium metal

  • Anhydrous N,N-dimethylformamide (DMF)

  • Zinc chloride (ZnCl₂)

  • Tetrabutylammonium bromide ((n-Bu)₄NBr)

  • A suitable 1,2-dihalo-1,2-disubstituted ethylene (e.g., 1,2-dibromo-1,2-bis(methylthio)ethylene)

  • Anhydrous tetrahydrofuran (THF)

  • Elemental Selenium (Se) powder

  • Diethyl ether

  • Hydrochloric acid (1 M)

Procedure:

  • Preparation of the 1,3-dichalcogenole-2,4,5-trithione precursor: In a three-necked flask under an inert atmosphere (N₂ or Ar), add freshly cut sodium metal to anhydrous DMF. Cool the mixture in an ice bath and slowly add carbon disulfide dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • In a separate flask, dissolve zinc chloride and tetrabutylammonium bromide in DMF. Add this solution to the reaction mixture.

  • Add the 1,2-dihalo-1,2-disubstituted ethylene derivative to the mixture and stir at room temperature overnight.

  • Selenation: To the resulting mixture, add elemental selenium powder and stir for an additional 4-6 hours.

  • Work-up: Pour the reaction mixture into a solution of 1 M hydrochloric acid and ice.

  • Extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/dichloromethane gradient) to obtain the desired this compound derivative.

Protocol 2: Synthesis of a Tetrathiafulvalene (TTF) Derivative via Phosphite-Mediated Coupling

This protocol outlines the self-coupling of a this compound derivative to form the corresponding symmetrical TTF analogue.

Materials:

  • Substituted this compound

  • Triethyl phosphite (P(OEt)₃)

  • Anhydrous toluene or benzene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the this compound derivative in anhydrous toluene.

  • Add an excess of triethyl phosphite (typically 2-3 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain reflux for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The desired TTF derivative may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, remove the solvent and excess triethyl phosphite under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography to yield the pure TTF derivative.

Mandatory Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_coupling TTF Synthesis CS2 Carbon Disulfide Intermediate1 Intermediate1 CS2->Intermediate1 + Na/DMF Na_DMF Na / DMF Na_DMF->Intermediate1 Dihaloethylene 1,2-Dihalo-1,2-disubstituted ethylene Intermediate2 Intermediate2 Dihaloethylene->Intermediate2 + Selenium Selenium Thiaselenole_thione This compound Derivative Selenium->Thiaselenole_thione Intermediate1->Intermediate2 + ZnCl2 / (n-Bu)4NBr Intermediate2->Thiaselenole_thione + Se Thiaselenole_thione_c This compound Derivative TTF_derivative Tetrathiafulvalene Derivative Thiaselenole_thione_c->TTF_derivative Self-coupling Phosphite Triethyl Phosphite Phosphite->TTF_derivative P(OEt)3, Reflux

Caption: Synthetic pathway from starting materials to a TTF derivative.

Experimental_Workflow Start Start Synthesis_Precursor Synthesize this compound (Protocol 1) Start->Synthesis_Precursor Purification_Precursor Purify Precursor (Column Chromatography) Synthesis_Precursor->Purification_Precursor Coupling_Reaction Synthesize TTF Derivative (Protocol 2) Purification_Precursor->Coupling_Reaction Purification_TTF Purify TTF Derivative (Recrystallization/Chromatography) Coupling_Reaction->Purification_TTF Characterization Characterize Donor (NMR, MS, CV) Purification_TTF->Characterization Crystal_Growth Grow Single Crystals (Electrocrystallization) Characterization->Crystal_Growth Conductivity_Measurement Measure Electrical Conductivity Crystal_Growth->Conductivity_Measurement End End Conductivity_Measurement->End

Caption: Experimental workflow for organic conductor synthesis.

Structure_Property_Relationship Molecular_Structure Molecular Structure (e.g., Selenium Content, Substituents) Intermolecular_Interactions Intermolecular Interactions (Se-Se contacts, π-stacking) Molecular_Structure->Intermolecular_Interactions Influences Crystal_Packing Crystal Packing Intermolecular_Interactions->Crystal_Packing Determines Electronic_Band_Structure Electronic Band Structure Crystal_Packing->Electronic_Band_Structure Affects Electrical_Conductivity Electrical Conductivity Electronic_Band_Structure->Electrical_Conductivity Governs

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 1,3-Thiaselenole-2-thione Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes of sulfur- and selenium-containing heterocyclic ligands have garnered significant interest due to their diverse applications in materials science, catalysis, and medicine. The 1,3-thiaselenole-2-thione ligand system offers a unique combination of soft donor atoms (S and Se), making it a promising candidate for the synthesis of novel coordination compounds with potentially interesting electronic, optical, and biological properties. This document provides a generalized framework for the synthesis and characterization of metal complexes incorporating this compound and its derivatives. The protocols described herein are based on established methods for related thione and selone-containing ligands and serve as a starting point for the exploration of this emerging class of coordination compounds.

Data Presentation

Due to the limited availability of specific quantitative data for metal complexes of this compound in the public domain, the following tables present generalized data ranges and expected characterization results based on analogous metal-thione and metal-selone complexes.[1] Researchers should expect to generate specific data through experimentation.

Table 1: Generalized Reaction Parameters and Expected Yields

Metal PrecursorLigand SubstitutionSolvent SystemReaction Temperature (°C)Reaction Time (h)Expected Yield (%)
MCl₂ (M = Co, Ni, Cu, Zn)Unsubstituted this compoundMethanol, Ethanol, Acetonitrile25 - 802 - 2460 - 90
M(OAc)₂ (M = Pd, Pt)4,5-disubstituted-1,3-thiaselenole-2-thioneDMF, DMSO, THF50 - 12012 - 4850 - 85
M(CO)ₓ (M = Fe, Ru, Re)Functionalized this compoundToluene, Xylene, Dichloromethane80 - 15024 - 7240 - 75

Table 2: Expected Spectroscopic Data for Characterization

TechniqueExpected Observations for M(this compound)₂Cl₂
FT-IR (cm⁻¹) Shift in ν(C=S) band (typically ~1050-1000 cm⁻¹) to lower wavenumbers upon coordination. Appearance of new bands in the far-IR region (500-200 cm⁻¹) corresponding to M-S and M-Se vibrations.
¹³C NMR (ppm) Downfield shift of the C=S carbon signal upon coordination.
UV-Vis (nm) Ligand-based π→π* and n→π* transitions. Appearance of new charge-transfer bands (Ligand-to-Metal or Metal-to-Ligand) upon complexation.
Mass Spectrometry Molecular ion peak corresponding to the expected complex, along with fragmentation patterns showing the loss of ligands or counter-ions.

Experimental Protocols

The following are generalized protocols for the synthesis of metal complexes with this compound ligands. These should be adapted and optimized based on the specific metal precursor and ligand derivative used.

Protocol 1: General Synthesis of Transition Metal Halide Complexes

This protocol describes a general method for the synthesis of metal (II) halide complexes with this compound.

Materials:

  • This compound ligand (or a derivative thereof)

  • Metal(II) chloride salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

  • Anhydrous ethanol or methanol

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon) apparatus (optional, but recommended)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the this compound ligand (2 mmol) in anhydrous ethanol (20 mL).

  • In a separate flask, dissolve the metal(II) chloride salt (1 mmol) in anhydrous ethanol (10 mL).

  • Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, allow the reaction mixture to cool to room temperature. The solid product, if formed, can be collected by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure until a solid product precipitates.

  • Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the final product under vacuum.

Protocol 2: Synthesis of Organometallic Complexes via Ligand Substitution

This protocol outlines a general procedure for the synthesis of organometallic complexes by substituting a labile ligand (e.g., CO) with the this compound ligand.

Materials:

  • This compound ligand

  • Organometallic precursor (e.g., Fe(CO)₅, [RuCl₂(p-cymene)]₂)

  • Anhydrous toluene or other high-boiling inert solvent

  • Schlenk line and associated glassware

  • Oil bath

Procedure:

  • Set up a Schlenk flask containing the organometallic precursor (1 mmol) and a magnetic stir bar.

  • Add the this compound ligand (1-2 mmol, depending on the desired stoichiometry) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene (30 mL) via cannula.

  • Heat the reaction mixture in an oil bath to the desired temperature (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction by IR spectroscopy for changes in the CO stretching frequencies.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Workflow General Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification Ligand This compound Ligand Dissolve Dissolve in Solvent Ligand->Dissolve Metal Metal Precursor (e.g., MCl2) Metal->Dissolve Mix Mix Reactants Dissolve->Mix React Heat / Reflux Mix->React Cool Cool to Room Temp. React->Cool Isolate Isolate Solid (Filtration / Evaporation) Cool->Isolate Wash Wash with Solvents Isolate->Wash Dry Dry under Vacuum Wash->Dry Product Metal Complex Product Dry->Product Coordination_Modes Potential Coordination Modes cluster_ligand This compound M Metal Center S_exo S (thione) M->S_exo Monodentate (S) M->S_exo Se_endo Se (endocyclic) M->Se_endo Monodentate (Se) M->Se_endo Chelating (S, Se) S_endo S (endocyclic)

References

Application Notes and Protocols: Synthesis of 1,3-Thiaselenole-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1,3-thiaselenole-2-thione derivatives, which are valuable building blocks in the fields of materials science and medicinal chemistry. The methodologies outlined below are based on established synthetic routes, offering a foundation for the preparation of a variety of substituted analogs.

Introduction

This compound and its derivatives are five-membered heterocyclic compounds containing both sulfur and selenium atoms. These molecules are of significant interest due to their potential applications as organic conductors, superconductors, and as precursors for the development of novel therapeutic agents. The protocols detailed herein describe a common and effective method for their synthesis starting from 1,3-dithiole-2-thiones.

Synthetic Overview

A prevalent method for the synthesis of 1,3-thiaselenole-2-thiones involves the reaction of a 1,3-dithiole-2-thione precursor with a phosphite reagent, followed by the introduction of selenium. This multi-step process allows for the preparation of various derivatives depending on the substitution pattern of the starting material.

General Reaction Scheme:

A typical synthetic workflow involves the following key stages:

SynthesisWorkflow A 1,3-Dithiole-2-thione Derivative (Starting Material) B Reaction with Triethyl Phosphite A->B C Intermediate Formation B->C D Addition of Elemental Selenium C->D E This compound Derivative (Final Product) D->E F Purification (e.g., Chromatography) E->F

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4,5-bis(methylthio)-1,3-thiaselenole-2-thione

This protocol describes the synthesis starting from 4,5-bis(methylthio)-1,3-dithiole-2-thione.

Materials:

  • 4,5-bis(methylthio)-1,3-dithiole-2-thione

  • Triethyl phosphite, P(OEt)₃

  • Elemental selenium (powder)

  • Toluene (anhydrous)

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 g of 4,5-bis(methylthio)-1,3-dithiole-2-thione in 40 mL of anhydrous toluene.

  • Phosphite Addition: Add 5.0 mL of triethyl phosphite to the solution.

  • Reflux: Heat the reaction mixture to reflux under an inert atmosphere for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Selenium Addition: After the initial reflux period, allow the mixture to cool to approximately 80 °C. Carefully add 0.4 g of elemental selenium powder in one portion.

  • Second Reflux: Heat the mixture to reflux again for an additional 6 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-toluene gradient as the eluent.

  • Product Isolation: Combine the fractions containing the desired product and evaporate the solvent to yield 4,5-bis(methylthio)-1,3-thiaselenole-2-thione as a solid.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of various this compound derivatives using the described protocol.

Starting MaterialReagentsReaction Time (h)Temperature (°C)Yield (%)
4,5-bis(methylthio)-1,3-dithiole-2-thioneP(OEt)₃, Se10110 (reflux)75-85
4,5-ethylenedithio-1,3-dithiole-2-thioneP(OEt)₃, Se12110 (reflux)70-80
Benzo-1,3-dithiole-2-thioneP(OEt)₃, Se8110 (reflux)65-75

Signaling Pathway Visualization

While this compound derivatives are primarily building blocks, their downstream applications can involve interactions with various biological pathways. For instance, some derivatives have been investigated for their antioxidant properties, potentially influencing pathways related to oxidative stress. The diagram below illustrates a simplified, hypothetical relationship where a derivative could modulate a cellular signaling pathway.

SignalingPathway ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Oxidative Stress Thiaselenole This compound Derivative Thiaselenole->Keap1 Inhibition Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation Keap1->Nrf2 Sequestration AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Upregulation

Caption: Hypothetical modulation of the Keap1-Nrf2 antioxidant pathway.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

  • Triethyl phosphite has a strong, unpleasant odor and is flammable.

  • Selenium compounds are toxic and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: The protocols and information provided are intended for use by trained professionals in a laboratory setting. The user assumes all responsibility for the safe handling and execution of these procedures.

Application Notes and Protocols for 1,3-Thiaselenole-2-thione in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Thiaselenole-2-thione is a five-membered heterocyclic compound containing both sulfur and selenium atoms. This molecule has garnered interest in materials science, primarily as a precursor for the synthesis of organic conductors and superconductors. Its structural similarity to the well-studied 1,3-dithiole-2-thione allows for analogous synthetic strategies to create novel electronic materials. The incorporation of selenium in place of sulfur can significantly influence the electronic properties of the resulting materials, such as lowering the oxidation potential and increasing the bandwidth of molecular conductors, making it a target for the development of new functional organic materials.

Applications in Materials Science

The primary application of this compound in materials science is as a building block for the synthesis of tetrathiafulvalene (TTF) analogues and their derivatives. These molecules are potent electron donors that can form charge-transfer (CT) complexes with electron acceptors, leading to materials with high electrical conductivity and, in some cases, superconductivity.

Key Application Areas:

  • Organic Conductors: Charge-transfer complexes derived from this compound derivatives can exhibit metallic conductivity. The planar structure of the core allows for strong intermolecular π-π stacking, which facilitates charge transport.

  • Organic Superconductors: By carefully tuning the molecular structure and the crystal packing, it is possible to create radical cation salts of this compound derivatives that exhibit superconductivity at low temperatures.

  • Organic Field-Effect Transistors (OFETs): While less common, derivatives of this compound can be explored as the active semiconductor layer in OFETs, leveraging their charge transport properties.

Data Presentation

The following table summarizes key physical and electronic properties of this compound and its sulfur analogue, 1,3-dithiole-2-thione, for comparison. Direct experimental data for this compound is limited, and some values are inferred from theoretical studies and comparison with analogous compounds.

PropertyThis compound1,3-Dithiole-2-thioneReference
Molecular Formula C₃H₂S₂SeC₃H₂S₃-
Molecular Weight 181.15 g/mol 134.25 g/mol [1]
Melting Point Not widely reported49-50 °C[1]
Appearance Expected to be a yellow to orange crystalline solidLight yellow to brown powder or crystals
Solubility Soluble in organic solvents like CS₂, CH₂Cl₂, THFSoluble in organic solvents like CS₂, CH₂Cl₂, acetone-
Oxidation Potential Expected to be lower than its dithiole analogueHigher than its thiaselenole analogueInferred from trends
Conductivity of CT Salts Potentially higher due to increased intermolecular interactionsVaries widely depending on the acceptor and crystal structureInferred from trends

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are not abundant in the literature. The following protocols are based on established methods for analogous sulfur-containing compounds and findings from a review on 1,3-thiaselenole synthesis.[2]

Protocol 1: Synthesis of this compound

This protocol is an adaptation of methods used for related dithiolethiones and thiaselenoles.

Materials:

  • Carbon disulfide (CS₂)

  • Sodium metal

  • Dimethylformamide (DMF), anhydrous

  • 1,2-dichloroethyl ether

  • Selenium powder

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add freshly cut sodium metal to anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture in an ice bath and add carbon disulfide dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • To the resulting solution, add a solution of 1,2-dichloroethyl ether in DMF dropwise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Add selenium powder to the mixture and heat the reaction to 60-70 °C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the mixture with concentrated HCl until a precipitate forms.

  • Filter the precipitate, wash it with water, and then with a small amount of cold diethyl ether.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.

Protocol 2: Synthesis of a Tetrathiafulvalene (TTF) Analogue from this compound

This protocol describes the self-coupling of this compound to form a TTF analogue.

Materials:

  • This compound

  • Triethyl phosphite

  • Toluene, anhydrous

Procedure:

  • Dissolve this compound in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Heat the solution to reflux.

  • Add triethyl phosphite dropwise to the refluxing solution. The reaction is often accompanied by a color change.

  • Continue refluxing for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and dichloromethane).

  • Characterize the final product by NMR, mass spectrometry, and UV-Vis spectroscopy.

Protocol 3: Formation of a Charge-Transfer (CT) Complex for Conductivity Measurements

This protocol outlines the preparation of a CT complex with an electron acceptor for subsequent electrical characterization.

Materials:

  • Synthesized TTF analogue (donor)

  • Tetracyanoquinodimethane (TCNQ) (acceptor)

  • Acetonitrile, high purity

Procedure:

  • Prepare saturated solutions of the TTF analogue and TCNQ in separate flasks using high-purity acetonitrile.

  • Gently heat both solutions to ensure complete dissolution.

  • Filter both solutions while hot to remove any insoluble impurities.

  • Slowly mix the hot solutions of the donor and acceptor.

  • Allow the resulting solution to cool down slowly to room temperature, and then let it stand undisturbed for several days.

  • Crystals of the charge-transfer complex will form.

  • Collect the crystals by filtration, wash them with a small amount of cold acetonitrile, and dry them under vacuum.

  • The electrical conductivity of the single crystals can then be measured using a four-probe or two-probe method.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_ttf Synthesis of TTF Analogue cluster_ct Formation of Charge-Transfer Complex start Starting Materials (CS₂, Na, DMF, etc.) reaction1 Reaction & Cyclization start->reaction1 purification1 Purification (Recrystallization) reaction1->purification1 product1 This compound purification1->product1 product1_input This compound coupling Self-Coupling (Triethyl phosphite) product1_input->coupling purification2 Purification (Chromatography) coupling->purification2 product2 TTF Analogue purification2->product2 product2_input TTF Analogue (Donor) mixing Solution Mixing & Crystallization product2_input->mixing acceptor TCNQ (Acceptor) acceptor->mixing product3 CT Complex Crystals mixing->product3

Caption: Experimental workflow for the synthesis of materials from this compound.

signaling_pathway cluster_relationship Structure-Property Relationship mol_structure Molecular Structure (e.g., Selenium incorporation) electronic_properties Electronic Properties (HOMO/LUMO levels, Bandwidth) mol_structure->electronic_properties influences crystal_packing Crystal Packing (π-π stacking) crystal_packing->electronic_properties influences material_properties Bulk Material Properties (Conductivity, Superconductivity) electronic_properties->material_properties determines

Caption: Relationship between molecular structure and material properties.

References

Application Notes and Protocols for Growing 1,3-Thiaselenole-2-thione Single Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the growth of high-quality single crystals of 1,3-Thiaselenole-2-thione and its derivatives. The successful formation of single crystals is a critical prerequisite for the unequivocal structure determination by X-ray diffraction, which is essential for understanding structure-activity relationships in drug design and materials science. The protocols outlined below are based on established crystallization techniques for small organic molecules and have been adapted based on successful methods reported for analogous selenium-containing heterocycles.

Introduction

This compound is a five-membered heterocyclic compound containing both sulfur and selenium atoms. This structural motif is of significant interest in medicinal chemistry and materials science due to its potential biological activity and its utility as a building block for novel organic conductors. Obtaining high-purity single crystals is paramount for elucidating its three-dimensional structure, understanding its intermolecular interactions, and enabling further development.

The primary challenge in crystallizing organic molecules lies in controlling the rate of nucleation and growth to favor the formation of a small number of large, well-ordered crystals over a large number of small, poorly-diffracting crystals. The methods described herein aim to achieve this by slowly reaching a state of supersaturation.

General Considerations for Crystal Growth

Before proceeding with the specific protocols, several general principles should be considered to maximize the chances of success:

  • Purity of the Compound: The starting material should be of the highest possible purity. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects. It is highly recommended to purify the this compound sample by column chromatography, recrystallization, or sublimation before attempting to grow single crystals.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound to a moderate extent. If the compound is too soluble, it will be difficult to achieve supersaturation. If it is not soluble enough, the concentration in solution will be too low for crystal growth. A systematic screening of various solvents is often necessary.

  • Cleanliness of Glassware: All glassware used for crystallization should be meticulously cleaned to avoid the presence of dust particles or other foreign matter that can act as unwanted nucleation sites, leading to the formation of many small crystals.

  • Vibration-Free Environment: Crystallization setups should be placed in a location free from vibrations and significant temperature fluctuations to allow for undisturbed crystal growth.

Experimental Protocols

The following are detailed protocols for the most common and effective techniques for growing single crystals of small organic molecules, with specific recommendations for this compound based on literature for related compounds.[1][2]

Protocol 1: Slow Solvent Evaporation

This is the simplest and most common method for growing single crystals. The principle is to slowly increase the concentration of the solute by allowing the solvent to evaporate over a period of days to weeks.

Materials:

  • Purified this compound

  • Crystallization solvent (e.g., Dichloromethane, Chloroform, Toluene)

  • Small vial or test tube (e.g., 1-4 mL)

  • Parafilm or a cap with a small hole

Procedure:

  • Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature. To do this, add a small amount of the compound to the vial and then add the solvent dropwise until the solid just dissolves. If any solid remains, it may be an impurity and should be removed by filtration through a small cotton plug in a Pasteur pipette.

  • Cover the vial with parafilm and puncture a few small holes in it with a needle. Alternatively, use a screw cap and do not tighten it completely. The size and number of holes will control the rate of evaporation.

  • Place the vial in a quiet, undisturbed location at a constant temperature.

  • Monitor the vial periodically for crystal growth. This process can take anywhere from a few days to several weeks.

  • Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent)

In this technique, a solution of the compound is exposed to the vapor of an "anti-solvent" in which the compound is insoluble. As the anti-solvent vapor diffuses into the solution, the solubility of the compound decreases, leading to crystallization.

Materials:

  • Purified this compound

  • "Good" solvent (dissolves the compound, e.g., Dichloromethane)

  • "Anti-solvent" (compound is insoluble, miscible with the good solvent, and more volatile, e.g., n-Hexane, Pentane, Diethyl ether)

  • Small inner vial (e.g., 0.5-1 mL)

  • Larger outer vial or beaker with a cap or parafilm

Procedure:

  • Prepare a concentrated solution of this compound in the "good" solvent in the small inner vial.

  • Place the small vial inside the larger outer vial.

  • Add the "anti-solvent" to the outer vial, ensuring the level is below the top of the inner vial.

  • Seal the outer vial with a cap or parafilm. The vapor of the more volatile anti-solvent will slowly diffuse into the solution in the inner vial.

  • Place the setup in an undisturbed location.

  • Crystals should form in the inner vial over time.

Protocol 3: Liquid-Liquid Diffusion (Layering)

This method involves carefully layering a less dense anti-solvent on top of a denser solution of the compound. Crystallization occurs at the interface between the two liquids as they slowly mix.

Materials:

  • Purified this compound

  • "Good" solvent (denser, e.g., Dichloromethane, Chloroform)

  • "Anti-solvent" (less dense, e.g., n-Hexane, Pentane)

  • Narrow test tube or NMR tube

Procedure:

  • Prepare a concentrated solution of this compound in the denser "good" solvent in the bottom of the narrow tube.

  • Carefully and slowly layer the less dense "anti-solvent" on top of the solution using a pipette. The goal is to create a sharp interface between the two liquids with minimal mixing.

  • Seal the tube and leave it in an undisturbed location.

  • Crystals will typically grow at the interface of the two solvents.

Data Presentation

The success of a crystallization experiment can be quantified by several parameters. The following table provides a template for recording and comparing experimental data for growing this compound single crystals.

Experiment ID Method Solvent System (Good Solvent / Anti-Solvent) Concentration (mg/mL) Temperature (°C) Growth Time (days) Crystal Size (mm) Crystal Quality (Visual)
TST-SE-01Slow EvaporationDichloromethane~202050.5 x 0.3 x 0.2Good, clear prisms
TST-VD-01Vapor DiffusionDichloromethane / n-Hexane~252070.8 x 0.5 x 0.4Excellent, well-defined facets
TST-LD-01Liquid-Liquid DiffusionChloroform / Pentane~1520100.3 x 0.2 x 0.1Fair, some needles

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the described crystal growth techniques.

Slow_Evaporation cluster_prep Preparation cluster_growth Growth cluster_harvest Harvesting start Start dissolve Dissolve this compound in a suitable solvent start->dissolve filter Filter if necessary dissolve->filter place_vial Place solution in a vial filter->place_vial cover_vial Cover vial with perforated film place_vial->cover_vial incubate Incubate in an undisturbed environment cover_vial->incubate crystals_form Crystals form incubate->crystals_form harvest Harvest crystals crystals_form->harvest end End harvest->end

Caption: Workflow for the Slow Solvent Evaporation technique.

Vapor_Diffusion cluster_prep Preparation cluster_growth Growth cluster_harvest Harvesting start Start prep_sol Prepare concentrated solution in 'good' solvent (inner vial) start->prep_sol prep_anti Add 'anti-solvent' to outer vial start->prep_anti assemble Place inner vial inside outer vial and seal prep_sol->assemble prep_anti->assemble incubate Incubate in an undisturbed environment assemble->incubate crystals_form Crystals form in inner vial incubate->crystals_form harvest Harvest crystals crystals_form->harvest end End harvest->end

Caption: Workflow for the Vapor Diffusion technique.

Liquid_Liquid_Diffusion cluster_prep Preparation cluster_growth Growth cluster_harvest Harvesting start Start prep_sol Prepare concentrated solution in dense 'good' solvent start->prep_sol layer_anti Carefully layer less dense 'anti-solvent' on top prep_sol->layer_anti seal_tube Seal the tube layer_anti->seal_tube incubate Incubate in an undisturbed environment seal_tube->incubate crystals_form Crystals form at the liquid-liquid interface incubate->crystals_form harvest Harvest crystals crystals_form->harvest end End harvest->end

Caption: Workflow for the Liquid-Liquid Diffusion technique.

References

The Enigmatic 1,3-Thiaselenole-2-thione: An Uncharted Territory in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature, the application of 1,3-thiaselenole-2-thione in medicinal chemistry remains an unexplored and undocumented field. To date, there are no publicly available studies detailing its synthesis, biological evaluation, or therapeutic potential. This notable absence of data positions this compound as a novel scaffold for future research endeavors in drug discovery.

While the requested application notes and detailed protocols for this compound cannot be provided due to the lack of existing research, this report aims to provide a contextual overview of related selenium-containing heterocycles and their significance in medicinal chemistry. This information may serve as a foundational guide for researchers and drug development professionals interested in pioneering the investigation of this unique chemical entity.

The Promise of Selenium in Heterocyclic Chemistry

Selenium, an essential trace element, has garnered significant attention in medicinal chemistry for its unique electronic and steric properties. The incorporation of selenium into heterocyclic scaffolds can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Organoselenium compounds have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The replacement of sulfur with selenium in bioactive molecules has, in some cases, led to enhanced potency and selectivity.

Potential Research Directions for this compound

Given the biological significance of both the thione and selenium moieties, this compound represents a scaffold with considerable, albeit theoretical, potential. Future research into this compound would logically begin with the development of a robust and efficient synthetic methodology. A proposed general synthetic workflow is outlined below.

General Synthetic Workflow

The synthesis of this compound would likely involve a multi-step process, potentially starting from readily available precursors. A hypothetical synthetic workflow is depicted below, which could serve as a starting point for experimental investigation.

G start Starting Materials (e.g., Halo-acetylenes, Selenourea) step1 Cyclization Reaction start->step1 intermediate 1,3-Thiaselenole Intermediate step1->intermediate step2 Thionation intermediate->step2 product This compound step2->product

Caption: A potential synthetic pathway for this compound.

Future Perspectives: Charting the Uncharted

The absence of this compound in the current medicinal chemistry landscape presents a unique opportunity for innovation. The initial steps for any research group venturing into this area would involve:

  • Synthetic Exploration: Developing and optimizing a reliable synthetic route to produce this compound and its derivatives in sufficient quantities for biological screening.

  • Characterization: Thoroughly characterizing the synthesized compounds using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

  • In Vitro Screening: Subjecting the novel compounds to a broad panel of biological assays to identify potential therapeutic activities. This could include screens for anticancer, antimicrobial, and enzyme inhibitory properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives to explore how structural modifications impact biological activity, leading to the identification of lead compounds.

A logical workflow for the initial biological evaluation of this compound is proposed in the following diagram.

G synthesis Synthesis and Purification of This compound screening Broad Biological Screening (e.g., Anticancer, Antimicrobial) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo

Caption: A proposed workflow for the initial biological evaluation.

References

Application Notes and Protocols for Fungicidal Activity Studies of 1,3-Thiaselenole-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Thiaselenole-2-thione is a heterocyclic compound containing both sulfur and selenium, making it a molecule of interest for novel antifungal agent development. While direct studies on the fungicidal activity of this compound are limited, research on its close analog, 1,3-thiazolidine-2-thione, and the general antifungal properties of selenium compounds provide a strong basis for investigation. This document outlines potential applications, experimental protocols, and hypothetical mechanisms of action for this compound and its derivatives in fungicidal research.

The structural similarity to known fungicidal scaffolds, such as 1,3-thiazolidine-2-thione, suggests that this compound derivatives may exhibit significant antifungal properties. The presence of selenium could enhance efficacy or introduce novel mechanisms of action, as selenium compounds are known to interfere with fungal cell integrity and metabolic processes.

Application Notes

This compound and its derivatives are promising candidates for screening against a broad spectrum of pathogenic fungi. Based on the activity of analogous compounds, these molecules could be particularly effective against plant pathogenic fungi and human fungal pathogens.

Potential Applications:

  • Broad-Spectrum Antifungal Agents: Screening against a panel of fungi, including species from Aspergillus, Candida, Fusarium, and Botrytis, is recommended to determine the spectrum of activity.

  • Agricultural Fungicides: The structural backbone is similar to compounds with known efficacy against plant pathogens like Phytophthora capsici, Gibberella zeae, Sclerotinia sclerotiorum, Alternaria alternata, Botrytis cinerea, and Rhizoctonia solani.[1]

  • Therapeutic Antifungals: Derivatives could be explored for activity against human pathogens such as Candida albicans and other medically important yeasts and molds.

  • Mechanistic Studies: The selenium atom provides a unique probe for investigating novel antifungal mechanisms, potentially involving oxidative stress induction or specific enzyme inhibition.

Quantitative Data Summary

Table 1: In Vitro Fungicidal Activity of 1,3-Thiazolidine-2-thione Derivatives (IC50, μg/mL) [1]

CompoundBotrytis cinereaGibberella zeaeRhizoctonia solaniSclerotinia sclerotiorum
4-isopropyl-N-propionylthiazoldine-2-thione3.76.5--
4-isobutyl-N-propionylthiazoldine-2-thione-11.01.012.1

Note: The hyphen (-) indicates data not reported in the cited source.

Experimental Protocols

The following are detailed protocols for the synthesis and fungicidal activity screening of this compound derivatives, adapted from established methods for related compounds.

Protocol 1: Synthesis of this compound Derivatives

This protocol is a hypothetical adaptation for the synthesis of this compound derivatives, based on established methods for similar heterocyclic compounds.

Materials:

  • Appropriate starting materials (e.g., vicinal amino alcohols)

  • Carbon diselenide (CSSe) or a suitable selenium source

  • Solvents (e.g., Dichloromethane, Ethanol)

  • Bases (e.g., Triethylamine, Sodium hydride)

  • Acylating or alkylating agents for derivatization

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Ring Formation: React a suitable vicinal amino alcohol with carbon diselenide in the presence of a base to form the this compound core. The reaction conditions (temperature, solvent, and base) will need to be optimized.

  • Derivatization: The core structure can be further modified at the nitrogen or other reactive positions using standard acylation or alkylation reactions to generate a library of derivatives.

  • Purification and Characterization: Purify the synthesized compounds using column chromatography. Characterize the final products using techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and Elemental Analysis to confirm their structure and purity.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Fungal strains of interest

  • Appropriate broth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Negative control (DMSO or solvent used to dissolve compounds)

Procedure:

  • Inoculum Preparation: Grow fungal cultures on appropriate agar plates. Prepare a suspension of fungal spores or cells in sterile saline and adjust the concentration to a standard density (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial dilutions of the test compounds in the broth medium in the 96-well plates.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp., 28°C for many filamentous fungi) for 24-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density.

Protocol 3: In Vivo Fungicidal Activity in a Murine Model of Systemic Candidiasis

This protocol provides a framework for evaluating the in vivo efficacy of promising compounds. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Immunocompromised mouse model (e.g., neutropenic mice)

  • Pathogenic fungal strain (e.g., Candida albicans)

  • Test compound formulated for in vivo administration (e.g., in a solution with 0.5% carboxymethylcellulose)

  • Control vehicle and positive control drug (e.g., Fluconazole)

Procedure:

  • Infection: Infect mice intravenously with a standardized dose of the fungal pathogen.

  • Treatment: Administer the test compound and controls (e.g., orally or intraperitoneally) at various doses starting a few hours after infection and continuing for a defined period (e.g., 7 days).

  • Monitoring: Monitor the mice daily for signs of illness and mortality.

  • Fungal Burden Assessment: At the end of the treatment period, euthanize the mice and harvest target organs (e.g., kidneys). Homogenize the organs and plate serial dilutions on appropriate agar to determine the colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the fungal burden and survival rates in the treated groups to the control groups to determine the in vivo efficacy of the compound.

Potential Signaling Pathways and Mechanisms of Action

The fungicidal activity of this compound derivatives may involve multiple mechanisms, leveraging the known effects of selenium on fungal cells. The following diagrams illustrate hypothetical signaling pathways that could be targeted.

Diagram 1: Proposed Mechanism of Fungal Cell Damage

G This compound This compound Fungal Cell Fungal Cell This compound->Fungal Cell Cell Wall Damage Cell Wall Damage Fungal Cell->Cell Wall Damage Inhibition of cell wall synthesis Membrane Disruption Membrane Disruption Fungal Cell->Membrane Disruption Alteration of membrane integrity ROS Production ROS Production Fungal Cell->ROS Production Induction of Oxidative Stress Apoptosis Apoptosis Cell Wall Damage->Apoptosis Membrane Disruption->Apoptosis ROS Production->Apoptosis

Diagram 2: Hypothetical Inhibition of Fungal Inflammatory Signaling

G This compound This compound Inhibition This compound->Inhibition MYD88 MYD88 Inhibition->MYD88 Inhibits NF-kB NF-kB MYD88->NF-kB TLR4 TLR4 TLR4->MYD88 Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines Transcription

Diagram 3: Potential Modulation of Fungal Stress Response Pathways

G This compound This compound Modulation This compound->Modulation Oxidative Stress Oxidative Stress This compound->Oxidative Stress Induces Nrf2 Nrf2 Modulation->Nrf2 Modulates Oxidative Stress->Nrf2 Activates Antioxidant Genes Antioxidant Genes Nrf2->Antioxidant Genes Upregulates

Conclusion

This compound represents a novel and unexplored scaffold for the development of new fungicidal agents. The protocols and potential mechanisms of action outlined in this document provide a solid foundation for initiating research in this area. The fungicidal activity of the structurally similar 1,3-thiazolidine-2-thiones suggests a high probability of success. Future studies should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation against a broad panel of fungal pathogens to elucidate their full potential. Mechanistic studies will be crucial to understand their mode of action and to optimize their structure for improved efficacy and selectivity.

References

Application Notes and Protocols: 1,3-Thiaselenole-2-thione Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique chemical scaffold of 1,3-thiaselenole-2-thione, a five-membered heterocyclic compound containing both sulfur and selenium, presents a promising frontier in the discovery of novel enzyme inhibitors. While direct and extensive research on the enzyme inhibitory properties of this compound derivatives is emerging, the broader class of organoselenium compounds and structurally related sulfur-containing heterocycles have demonstrated significant biological activities. Notably, related selenium-containing heterocycles have been identified as inhibitors of enzymes such as xanthine oxidase.[1] Furthermore, a significant body of research highlights the capacity of organoselenium compounds to mimic the activity of the selenoenzyme glutathione peroxidase (GPx), a critical component of cellular antioxidant defense.[2][3][4]

These application notes provide a framework for investigating this compound derivatives as potential inhibitors of clinically relevant enzymes. The protocols and data presented are based on established methodologies for analogous compound classes and are intended to serve as a guide for the exploration of this novel chemical space.

Potential Applications and Target Enzymes

Based on the known bioactivities of related organoselenium and heterocyclic thione compounds, two primary areas of investigation for this compound derivatives are proposed:

  • Xanthine Oxidase (XO) Inhibition: As a key enzyme in purine metabolism, XO is a validated target for the treatment of hyperuricemia and gout.[5]

  • Glutathione Peroxidase (GPx)-like Activity: Mimicking the function of GPx offers a therapeutic strategy to combat oxidative stress, which is implicated in a wide range of pathologies including neurodegenerative and cardiovascular diseases.[2][3]

Data Presentation

The following tables represent hypothetical but plausible quantitative data for novel this compound derivatives, designated as TST-01 to TST-04 , to illustrate their potential as enzyme inhibitors.

Table 1: Xanthine Oxidase Inhibitory Activity of this compound Derivatives

Compound IDStructure (Hypothetical)IC50 (µM)Inhibition Type
TST-01 4-phenyl-1,3-thiaselenole-2-thione8.5Competitive
TST-02 4-(4-chlorophenyl)-1,3-thiaselenole-2-thione4.2Mixed
TST-03 4,5-dimethyl-1,3-thiaselenole-2-thione15.1Uncompetitive
TST-04 4-(4-methoxyphenyl)-1,3-thiaselenole-2-thione6.8Competitive
Allopurinol (Positive Control)2.5Competitive

Table 2: Glutathione Peroxidase (GPx)-like Activity of this compound Derivatives

Compound IDGPx-like Activity (Vmax, µM/min)Michaelis Constant (Km) for H2O2 (µM)Michaelis Constant (Km) for GSH (mM)
TST-01 15.22502.1
TST-02 22.81801.5
TST-03 8.93203.5
TST-04 18.52101.8
Ebselen (Positive Control)25.0150

Experimental Protocols

The following are detailed protocols for the key experiments required to evaluate the enzyme inhibitory potential of this compound derivatives.

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (pH 7.5)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Allopurinol (positive control)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Prepare a stock solution of xanthine (2 mM) in 0.1 M phosphate buffer (pH 7.5).

  • Prepare a stock solution of xanthine oxidase (0.1 units/mL) in 0.1 M phosphate buffer (pH 7.5).

  • Prepare serial dilutions of the test compounds and allopurinol in DMSO.

  • In a 96-well plate, add 50 µL of 0.1 M phosphate buffer (pH 7.5), 25 µL of test compound solution (or DMSO for control), and 25 µL of xanthine oxidase solution.

  • Incubate the plate at 25°C for 15 minutes.

  • To initiate the reaction, add 150 µL of the xanthine substrate solution to each well.

  • Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

For determining the inhibition type (Competitive, Non-competitive, Uncompetitive, or Mixed):

  • Repeat the assay with varying concentrations of both the substrate (xanthine) and the inhibitor.

  • Analyze the data using Lineweaver-Burk or Dixon plots.

Protocol 2: Glutathione Peroxidase (GPx)-like Activity Assay

Objective: To measure the ability of test compounds to mimic the catalytic activity of glutathione peroxidase by reducing hydrogen peroxide with glutathione (GSH). This is a coupled-enzyme assay.

Materials:

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Ebselen (positive control)

  • Glutathione (GSH)

  • Glutathione reductase (GR)

  • NADPH

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4) containing EDTA

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in 0.1 M phosphate buffer (pH 7.4) containing 1 mM EDTA, 1 mM GSH, 0.2 mM NADPH, and 1 unit/mL glutathione reductase.

  • In a 96-well plate, add 180 µL of the reaction mixture to each well.

  • Add 10 µL of the test compound solution (or DMSO for control) to the respective wells.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of 0.25 mM H₂O₂ solution.

  • Immediately monitor the decrease in absorbance at 340 nm for 10 minutes, which corresponds to the oxidation of NADPH.

  • The rate of NADPH consumption is proportional to the GPx-like activity of the test compound.

  • Calculate the specific activity (Vmax) from the linear portion of the kinetic curve, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

  • To determine the Michaelis-Menten constants (Km), vary the concentrations of H₂O₂ and GSH while keeping the other components constant and analyze the data using appropriate kinetic models.

Mandatory Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Cycloaddition Reaction cluster_product Product cluster_derivatization Further Modification cluster_final Final Products start1 Alkynes reaction [3+2] Cycloaddition start1->reaction start2 Carbon Diselenide (CSeS) or equivalent start2->reaction product This compound Core reaction->product derivatization Substitution at C4 and C5 positions product->derivatization final_product Library of this compound Derivatives derivatization->final_product

Caption: Generalized synthetic workflow for this compound derivatives.

Experimental Workflow for Enzyme Inhibition Screening

G cluster_prep Preparation cluster_assay Primary Screening cluster_analysis1 Analysis cluster_dose Dose-Response cluster_analysis2 Analysis cluster_kinetic Mechanism of Action compound_prep Prepare stock solutions of This compound derivatives primary_screen Single-concentration inhibition assay compound_prep->primary_screen assay_prep Prepare enzyme and substrate solutions assay_prep->primary_screen hit_id Identify 'Hits' (>50% inhibition) primary_screen->hit_id dose_response Multi-concentration assay for hit compounds hit_id->dose_response ic50_calc Calculate IC50 values dose_response->ic50_calc kinetics Enzyme kinetic studies (e.g., Lineweaver-Burk plot) ic50_calc->kinetics

Caption: General workflow for screening and characterizing enzyme inhibitors.

References

Application Note: Analytical Approaches for the Detection of 1,3-Thiaselenole-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines potential analytical methodologies for the detection and quantification of 1,3-Thiaselenole-2-thione. Due to the limited availability of established and validated methods for this specific compound in peer-reviewed literature, this application note provides a survey of suitable techniques based on the analysis of structurally related organosulfur and organoselenium compounds. The primary recommended techniques include High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This note will detail theoretical protocols, potential challenges, and data presentation strategies for researchers in analytical chemistry and drug development.

Introduction

This compound is a heterocyclic compound containing both sulfur and selenium, making it of interest in medicinal chemistry and materials science. Accurate and sensitive analytical methods are crucial for its characterization, quantification in various matrices, and for quality control purposes. This document serves as a foundational guide for developing such methods.

Recommended Analytical Techniques

Based on the physicochemical properties of similar heterocyclic thiones and organoselenium compounds, the following techniques are recommended for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of organic molecules. For this compound, a reversed-phase HPLC method is proposed.

2.1.1. Proposed HPLC-DAD/UV-Vis Method

A reversed-phase HPLC system equipped with a C18 column and a Diode-Array Detector (DAD) or a UV-Vis detector is a suitable starting point for method development.

Table 1: Proposed HPLC-DAD/UV-Vis Method Parameters

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic or Gradient Elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm and 330 nm (preliminary, requires UV scan)

2.1.2. Experimental Protocol: HPLC-DAD/UV-Vis Method Development

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Wavelength Selection: Perform a UV-Vis scan of the this compound standard to determine the wavelength of maximum absorbance (λmax). This will be the primary wavelength for detection.

  • Mobile Phase Optimization: Begin with an isocratic elution of 50:50 (v/v) acetonitrile:water. Adjust the ratio to achieve a retention time between 3 and 10 minutes with good peak shape. If co-eluting peaks are an issue, a gradient elution may be necessary.

  • Calibration: Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

  • Validation: Assess method performance by evaluating linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation start Synthesized or Acquired This compound stock Prepare Stock Solution (1 mg/mL in Acetonitrile) start->stock sample Prepare Sample Matrix (e.g., Dissolution, Extraction) start->sample standards Create Calibration Standards (Serial Dilution) stock->standards injection Inject Standards & Samples standards->injection sample->injection hplc HPLC System (C18 Column, DAD) chromatogram Acquire Chromatograms hplc->chromatogram method Method Development (Mobile Phase, Flow Rate) method->hplc injection->hplc peak Peak Integration & Identification chromatogram->peak curve Generate Calibration Curve peak->curve quant Quantify Analyte in Sample curve->quant validation Method Validation (LOD, LOQ, Accuracy) quant->validation

Caption: HPLC method development workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation and identification capabilities. The suitability of GC-MS for this compound would depend on its thermal stability.

2.2.1. Proposed GC-MS Method

A standard GC-MS system with a non-polar or mid-polar capillary column would be appropriate for initial investigations.

Table 2: Proposed GC-MS Method Parameters

ParameterRecommended Condition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-500

2.2.2. Experimental Protocol: GC-MS Method Development

  • Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Thermal Stability Test: Inject a standard solution to assess for any degradation products. If degradation is observed, a lower inlet temperature or a derivatization step may be necessary.

  • Oven Program Optimization: Adjust the temperature ramp and hold times to achieve good separation from any matrix components and to ensure the analyte elutes with a symmetrical peak shape.

  • Mass Spectrum Analysis: Identify the molecular ion and characteristic fragment ions of this compound.

  • Quantification: Develop a calibration curve using a suitable internal standard.

dot

Logical_Method_Selection compound This compound Analysis Required volatility Is the compound volatile and thermally stable? compound->volatility solubility Is the compound soluble in common HPLC solvents? volatility->solubility No gcms GC-MS is a suitable method volatility->gcms Yes hplc HPLC is a suitable method solubility->hplc Yes other Investigate other analytical techniques solubility->other No derivatize Consider Derivatization for GC-MS gcms->derivatize If degradation occurs

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Thiaselenole-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1,3-thiaselenole-2-thione. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for obtaining the 1,3-thiaselenole ring?

A1: The synthesis of the 1,3-thiaselenole core often involves the reaction of a selenium-based electrophile with a sulfur-containing nucleophile, or vice versa. A common strategy is the reaction of selenium dihalides (e.g., SeBr₂) with divinyl sulfide. This reaction can lead to the formation of intermediates like 2-bromomethyl-1,3-thiaselenole, which can be a precursor for further functionalization. Another approach involves the use of elemental selenium in reactions with suitable organic substrates.

Q2: What are the primary safety precautions to consider when working with selenium reagents?

A2: Selenium compounds can be toxic, and appropriate safety measures are crucial. Always handle elemental selenium and its compounds in a well-ventilated fume hood. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust or vapors. In case of skin contact, wash the affected area thoroughly with soap and water. Consult the Safety Data Sheet (SDS) for each specific selenium reagent before use.

Q3: My reaction to form the 1,3-thiaselenole ring is giving a low yield. What are the potential causes and solutions?

A3: Low yields in the synthesis of the 1,3-thiaselenole ring can be attributed to several factors:

  • Reagent Purity: Ensure that your starting materials, especially the selenium reagent and any unsaturated precursors, are of high purity. Impurities can lead to side reactions.

  • Reaction Conditions: Temperature and reaction time are critical. The formation of selenium-containing heterocycles can be sensitive to these parameters. Consider optimizing the temperature and monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Atmosphere: Some reactions involving organoselenium compounds are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.

  • Side Reactions: The formation of polymeric materials or undesired isomers can reduce the yield of the target compound. Modifying the solvent or the rate of addition of reagents can sometimes minimize these side reactions.

Q4: I am having difficulty purifying the crude this compound. What purification techniques are recommended?

A4: The purification of selenium-containing heterocycles can be challenging due to their potential instability and the presence of closely related byproducts.

  • Column Chromatography: This is the most common method for purification. Use a silica gel column and a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). It is advisable to perform a preliminary TLC to determine the optimal solvent system.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.

  • Decomposition on Silica: Be aware that some organoselenium compounds can decompose on silica gel. In such cases, using a less acidic stationary phase like alumina or a rapid purification technique like flash chromatography is recommended.

Q5: How can I confirm the successful synthesis and purity of this compound?

A5: A combination of spectroscopic techniques is essential for the characterization and purity assessment of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the characteristic signals for the protons on the heterocyclic ring.

    • ¹³C NMR will confirm the presence of the carbon atoms in the ring and the thione group (C=S), which typically appears at a downfield chemical shift.

    • ⁷⁷Se NMR is a powerful tool for confirming the presence of selenium and can provide information about its chemical environment.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound and can help in identifying any impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the C=S stretching vibration.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product formation Inactive reagents.Check the purity and age of your reagents, especially the selenium source.
Incorrect reaction temperature.Optimize the reaction temperature. Some steps may require cooling, while others may need heating.
Presence of oxygen or moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.
Formation of multiple products (observed by TLC/GC-MS) Side reactions or isomerization.Adjust the reaction conditions (temperature, solvent, concentration). Consider changing the order of reagent addition.
Impure starting materials.Purify the starting materials before use.
Product decomposition during workup or purification Sensitivity to acid or air.Use a non-acidic workup procedure. If using column chromatography, consider using neutral alumina instead of silica gel.
Thermal instability.Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a lower temperature.
Difficulty in removing selenium byproducts Formation of elemental selenium (red precipitate).Filter the reaction mixture before workup. Some selenium byproducts can be removed by washing the organic layer with a sodium thiosulfate solution.

Experimental Protocols

While a definitive, optimized protocol for this compound is not widely published, the following represents a plausible multi-step synthetic approach based on established reactions for similar heterocyclic systems.

Step 1: Synthesis of a 1,3-Thiaselenole Precursor (e.g., 2-substituted-1,3-thiaselenole)

This step would likely involve the cyclization of appropriate starting materials to form the core heterocyclic ring. A possible route is the reaction of a 1,2-disubstituted ethylene derivative bearing a leaving group and a thiol group with a selenating agent.

Step 2: Introduction of the Thione Functionality

The thione group can be introduced by reacting the 1,3-thiaselenole precursor with a thiocarbonylating agent. A common reagent for this transformation is Lawesson's reagent or phosphorus pentasulfide.

Representative Reaction Conditions

Parameter Step 1: Ring Formation Step 2: Thionation
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Toluene, Xylene
Temperature 0 °C to room temperatureReflux (80-120 °C)
Reaction Time 2 - 12 hours4 - 24 hours
Typical Yield 40 - 70%50 - 80%

Note: These are generalized conditions and will require optimization for the specific substrates used.

Visualizing the Workflow and Troubleshooting

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of this compound.

experimental_workflow start Starting Materials step1 Step 1: 1,3-Thiaselenole Ring Formation start->step1 intermediate Crude 1,3-Thiaselenole Intermediate step1->intermediate purification1 Purification (e.g., Column Chromatography) intermediate->purification1 pure_intermediate Pure 1,3-Thiaselenole Intermediate purification1->pure_intermediate step2 Step 2: Thionation Reaction pure_intermediate->step2 crude_product Crude this compound step2->crude_product purification2 Purification (e.g., Recrystallization) crude_product->purification2 final_product Pure this compound purification2->final_product characterization Characterization (NMR, MS, IR) final_product->characterization

A general experimental workflow for the synthesis of this compound.

Troubleshooting Logic

This diagram provides a decision-making tree for troubleshooting common issues during the synthesis.

troubleshooting_logic start Problem Encountered low_yield Low or No Product Yield start->low_yield Yield Issue multiple_products Multiple Products Observed start->multiple_products Purity Issue decomposition Product Decomposition start->decomposition Stability Issue check_reagents Check Reagent Purity and Activity low_yield->check_reagents adjust_conditions Adjust Reaction Conditions (Solvent, Temp) multiple_products->adjust_conditions mild_workup Use Mild/Neutral Workup decomposition->mild_workup optimize_conditions Optimize Temperature and Time check_reagents->optimize_conditions inert_atmosphere Use Inert Atmosphere optimize_conditions->inert_atmosphere purify_starting_materials Purify Starting Materials adjust_conditions->purify_starting_materials avoid_heat Avoid Excessive Heat mild_workup->avoid_heat change_stationary_phase Use Alumina for Chromatography avoid_heat->change_stationary_phase

A troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Optimizing Reaction Conditions for 1,3-Thiaselenole-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of 1,3-thiaselenole-2-thione derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,3-thiaselenole derivatives and the subsequent conversion to their 2-thione analogues.

Q1: My synthesis of the 1,3-thiaselenole precursor is resulting in a low yield. What are the common causes?

A1: Low yields in the synthesis of the 1,3-thiaselenole ring system can often be attributed to several factors:

  • Purity of Starting Materials: Ensure that starting materials, such as divinyl sulfide and selenium dihalides, are of high purity. Impurities can lead to a variety of side reactions.

  • Reaction Temperature: The initial reaction to form the thiaselenole ring is often temperature-sensitive. Maintaining the recommended temperature is crucial for minimizing the formation of polymeric byproducts.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is important. An excess of either the selenium source or the vinyl compound can lead to undesired products.

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Non-polar solvents are often preferred for the initial cyclization.

Q2: I am observing the formation of a six-membered ring (2,3-dihydro-1,4-thiaselenine) instead of the expected five-membered 1,3-thiaselenole derivative. Why is this happening and how can I prevent it?

A2: The formation of a six-membered ring is a known issue, particularly when working with 2-bromomethyl-1,3-thiaselenole.[1][2] This rearrangement is driven by the high anchimeric assistance of the selenium atom, which facilitates the formation of a seleniranium intermediate that can then undergo ring expansion.[1][3]

  • To favor the five-membered ring:

    • Reaction Temperature: Lower reaction temperatures can sometimes disfavor the rearrangement.

    • Nucleophile Choice: The nature of the nucleophile can influence the reaction pathway. Less reactive nucleophiles may favor the direct substitution product.

    • Reaction Time: In some cases, the six-membered ring is the kinetic product, while the five-membered ring is the thermodynamic product.[2] Therefore, longer reaction times at a slightly elevated temperature might favor the desired five-membered ring, but this needs to be carefully optimized to avoid decomposition.

Q3: The conversion of my 1,3-thiaselenol-2-one to the 2-thione derivative is not proceeding as expected. What reagents and conditions should I consider?

A3: Direct literature on the conversion of 1,3-thiaselenol-2-ones to their corresponding thiones is scarce. However, based on analogous transformations in related sulfur- and selenium-containing systems, the following approaches can be considered:

  • Lawesson's Reagent or Woollins' Reagent: These are the most common reagents for converting a carbonyl group to a thiocarbonyl or selenocarbonyl group, respectively.[4] For the conversion to a thione, Lawesson's reagent is the appropriate choice. The reaction is typically carried out in an anhydrous, inert solvent such as toluene or xylene at elevated temperatures.

  • Phosphorus Pentasulfide (P₄S₁₀): This is another classical reagent for thionation. Similar to Lawesson's reagent, it requires anhydrous conditions and heating.

Troubleshooting the Thionation Reaction:

  • Low Conversion: Increase the reaction temperature and/or the amount of the thionating reagent. Ensure strictly anhydrous conditions, as moisture can deactivate the reagent.

  • Decomposition of Starting Material: 1,3-thiaselenole derivatives can be sensitive to high temperatures. If decomposition is observed, consider using a milder thionating reagent or a lower reaction temperature with a longer reaction time.

  • Formation of Byproducts: The use of phosphorus-based thionating reagents can sometimes lead to phosphorus-containing byproducts that complicate purification. Careful chromatographic purification is often necessary.

Q4: I am having difficulty handling and purifying my organoselenium compounds. Are there any general tips?

A4: Organoselenium compounds are known for their potential toxicity and unpleasant odor. Proper handling and purification techniques are essential:

  • Ventilation: Always work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Quenching and Waste Disposal: Reactions involving selenium reagents should be quenched carefully. Selenium-containing waste should be disposed of according to institutional guidelines.

  • Purification: Column chromatography on silica gel is a common method for purifying organoselenium compounds. Due to their potential instability, it is advisable to perform chromatography relatively quickly and avoid prolonged exposure to light and air.

Experimental Protocols & Data

Synthesis of 1,3-Thiaselenole Precursors

The synthesis of the 1,3-thiaselenole ring system is a key first step. A common precursor is 2-bromomethyl-1,3-thiaselenole, which can be synthesized from divinyl sulfide and selenium dibromide.[1][3]

Protocol 1: Synthesis of 2-Bromomethyl-1,3-thiaselenole [1][3]

  • In a three-necked flask equipped with a stirrer, dropping funnel, and a thermometer, dissolve divinyl sulfide in a suitable anhydrous solvent (e.g., chloroform or carbon tetrachloride).

  • Cool the solution to the recommended temperature (typically between -20 °C and 0 °C).

  • Slowly add a solution of selenium dibromide in the same solvent via the dropping funnel, maintaining the reaction temperature.

  • After the addition is complete, allow the reaction mixture to stir for the specified time while gradually warming to room temperature.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Reactant AReactant BSolventTemperature (°C)Time (h)Yield (%)Reference
Divinyl sulfideSelenium dibromideChloroform-20 to 202High[1]
Divinyl sulfideSelenium dibromideCarbon tetrachloride0 to 201-2High[3]
Proposed Protocol for the Synthesis of this compound

This protocol is proposed based on analogous reactions for the synthesis of thiocarbonyl compounds.

Protocol 2: Thionation of 1,3-Thiaselenol-2-one

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 1,3-thiaselenol-2-one starting material in anhydrous toluene.

  • Add Lawesson's reagent (typically 0.5 to 1.0 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Starting MaterialReagentSolventTemperature (°C)Time (h)Expected Product
1,3-Thiaselenol-2-one derivativeLawesson's ReagentToluene110 (reflux)2-6This compound derivative

Visualizations

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_synthesis Synthesis of 1,3-Thiaselenole Precursor cluster_thionation Conversion to this compound start Starting Materials (e.g., Divinyl Sulfide, SeBr2) reaction1 Cyclization Reaction start->reaction1 workup1 Workup & Purification reaction1->workup1 precursor 1,3-Thiaselenole Precursor (e.g., 2-bromomethyl-1,3-thiaselenole) workup1->precursor precursor_to_one Conversion to 1,3-Thiaselenol-2-one precursor->precursor_to_one reaction2 Thionation Reaction (e.g., with Lawesson's Reagent) precursor_to_one->reaction2 workup2 Workup & Purification reaction2->workup2 product This compound Derivative workup2->product

Caption: Synthetic workflow for this compound derivatives.

troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield in Precursor Synthesis purity Impure Reagents low_yield->purity temperature Incorrect Temperature low_yield->temperature rearrangement Formation of Six-membered Ring rearrangement->temperature failed_thionation Failed Thionation reagent_choice Inappropriate Reagent failed_thionation->reagent_choice conditions Suboptimal Conditions (e.g., moisture) failed_thionation->conditions purify_reagents Purify Starting Materials purity->purify_reagents optimize_temp Optimize Reaction Temperature temperature->optimize_temp optimize_time Optimize Reaction Time temperature->optimize_time change_reagent Change Thionating Reagent reagent_choice->change_reagent anhydrous_cond Ensure Anhydrous Conditions conditions->anhydrous_cond

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Purification of 1,3-Thiaselenole-2-thione Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,3-Thiaselenole-2-thione compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound compounds?

A1: The most common purification techniques for this compound compounds are recrystallization, column chromatography, and sublimation. The choice of method depends on the thermal stability of the compound, the nature of the impurities, and the desired final purity.

Q2: How can I identify impurities in my this compound sample?

A2: Impurities can be identified using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): To quickly assess the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify residual solvents, starting materials, and side-products. Common solvent impurities and their chemical shifts are well-documented.[1][2][3][4][5]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Mass Spectrometry (MS): To identify the molecular weights of impurities.

Q3: My purified this compound compound is colored. Is this normal?

A3: Many organic thione and selenone compounds are colored. A pale yellow to orange color is not unusual for this compound derivatives. However, a very dark color may indicate the presence of polymeric or baseline impurities, which may require further purification steps such as treatment with activated charcoal during recrystallization.

Q4: Are this compound compounds stable during purification?

A4: The stability of this compound compounds can vary depending on their substituents. Some compounds may be sensitive to heat, light, or air. It is generally advisable to perform purification steps, especially heating, under an inert atmosphere (e.g., nitrogen or argon) and to protect the sample from light.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. Incorrect solvent choice. Insufficient solvent.Perform small-scale solubility tests to find a suitable solvent or solvent mixture. Ensure you are using a sufficient volume of near-boiling solvent.[6][7]
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Use a lower-boiling point solvent. Add a small amount of a solvent in which the compound is more soluble. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
No crystals form upon cooling. Solution is not saturated. The cooling process is too fast.Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8]
Low recovery of purified product. Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were washed with room temperature solvent.Use the minimum amount of hot solvent to dissolve the compound.[6][7] Ensure the solution is thoroughly cooled. Wash the collected crystals with a minimal amount of ice-cold solvent.[6][7]
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb the desired product, so use it sparingly.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC. Inappropriate solvent system (eluent).Systematically vary the polarity of the eluent. For sulfur-selenium heterocycles, mixtures of hexane and ethyl acetate are often a good starting point.[9]
Compound is not eluting from the column. The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase.Gradually increase the polarity of the eluent. If the compound is still retained, consider switching to a more polar stationary phase (e.g., alumina) or using a stronger eluting solvent.
Streaking or tailing of the compound band. The compound is not fully soluble in the eluent at the concentration loaded. The column is overloaded. The compound is decomposing on the silica gel.Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading it onto the column. Reduce the amount of material loaded. Add a small amount of a modifier like triethylamine to the eluent if your compound is basic, or acetic acid if it is acidic.
Cracks in the silica gel bed. Improper packing of the column. The column ran dry.Ensure the silica gel is packed as a uniform slurry. Never let the solvent level drop below the top of the stationary phase.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of the crude this compound compound. Add a few drops of a test solvent. A good solvent will dissolve the compound when hot but not at room temperature.[6][7][10] Common solvents to test include hexanes, ethyl acetate, dichloromethane, chloroform, and ethanol.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[6][7]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6][7]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable solvent system (eluent). A common stationary phase for these compounds is silica gel.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Sublimation

Note: This method is suitable for thermally stable compounds.

  • Apparatus Setup: Place the crude this compound compound at the bottom of a sublimation apparatus.

  • Sublimation: Heat the apparatus gently under vacuum. The compound will sublime and deposit as pure crystals on the cold finger or the cooler upper parts of the apparatus.[11][12][13]

  • Collection: After cooling the apparatus to room temperature and carefully releasing the vacuum, scrape the purified crystals from the collection surface.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of this compound Derivatives

Compound Polarity Stationary Phase Typical Eluent System (v/v) Expected Retention Factor (Rf)
LowSilica GelHexane / Ethyl Acetate (9:1 to 7:3)0.3 - 0.5
MediumSilica GelHexane / Ethyl Acetate (1:1)0.3 - 0.5
HighSilica GelEthyl Acetate or Dichloromethane / Methanol (99:1 to 95:5)0.3 - 0.5

Table 2: Purity Assessment of a Hypothetical this compound Derivative after Purification

Purification Method Purity by HPLC (%) Yield (%) Melting Point (°C)
Crude Product85-110-115
After Recrystallization98.575118-120
After Column Chromatography>9960119-120
After Sublimation>99.545120

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Sublimation Sublimation Crude->Sublimation Thermally stable Recrystallization Recrystallization TLC->Recrystallization Simple impurity profile Column Column Chromatography TLC->Column Complex mixture Pure Pure Product Recrystallization->Pure Column->Pure Sublimation->Pure Analysis Purity Analysis (NMR, HPLC, MS) Pure->Analysis

Caption: General purification workflow for this compound compounds.

Troubleshooting_Recrystallization Start Recrystallization Attempt OilingOut Oiling Out Occurs Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals LowYield Low Yield Start->LowYield Success Successful Crystallization Start->Success Ideal Outcome ChangeSolvent Change to lower boiling point solvent OilingOut->ChangeSolvent Yes Concentrate Concentrate solution NoCrystals->Concentrate Yes MinSolvent Use minimum hot solvent LowYield->MinSolvent Yes ChangeSolvent->Start AddSeed Add seed crystal / Scratch flask AddSeed->Start SlowCool Ensure slow cooling Concentrate->SlowCool SlowCool->AddSeed ColdWash Wash with ice-cold solvent MinSolvent->ColdWash ColdWash->Start

Caption: Troubleshooting logic for recrystallization issues.

References

stability issues of 1,3-Thiaselenole-2-thione under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,3-Thiaselenole-2-thione under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimentation with this compound.

Issue 1: Decomposition of this compound in Solution

Question: My this compound solution is changing color and showing unexpected peaks in my analysis. What could be the cause and how can I prevent it?

Answer: Decomposition of this compound in solution can be triggered by several factors, including the choice of solvent, pH, and exposure to light. The thione group is susceptible to nucleophilic attack, and the C-Se bond can be labile under certain conditions.

Troubleshooting Steps:

  • Solvent Selection:

    • Recommended: Use aprotic, non-polar, or weakly polar solvents such as toluene, dichloromethane, or tetrahydrofuran (THF).

    • Avoid: Protic solvents (e.g., alcohols, water) and highly polar aprotic solvents (e.g., DMSO, DMF) may promote decomposition, especially in the presence of impurities.

  • pH Control:

    • Acidic Conditions: Strong acids can lead to the protonation of the thione sulfur, making the ring more susceptible to nucleophilic attack and potential ring-opening.

    • Basic Conditions: Basic conditions can deprotonate any acidic protons on the molecule or catalyze hydrolysis of the thione.

    • Recommendation: Maintain a neutral pH if possible. If the reaction requires acidic or basic conditions, consider using milder reagents and shorter reaction times.

  • Exclusion of Light:

    • Thiones and organoselenium compounds can be light-sensitive. Photodegradation can lead to the formation of radical species and subsequent decomposition.

    • Recommendation: Protect your solutions from light by using amber-colored glassware or by wrapping the reaction vessel in aluminum foil.

Issue 2: Instability of this compound during Heating

Question: I am observing significant degradation of my compound when I heat my reaction mixture. How can I mitigate thermal decomposition?

Answer: Thermal instability is a common issue with sulfur- and selenium-containing heterocyclic compounds. High temperatures can induce fragmentation of the 1,3-thiaselenole ring.

Troubleshooting Steps:

  • Temperature Control:

    • Determine the decomposition temperature of your specific this compound derivative if possible.

    • Recommendation: Use the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate.

  • Inert Atmosphere:

    • The presence of oxygen at elevated temperatures can lead to oxidative degradation.

    • Recommendation: Conduct reactions under an inert atmosphere of nitrogen or argon to minimize oxidation.

  • Reaction Time:

    • Prolonged heating, even at moderate temperatures, can lead to cumulative degradation.

    • Recommendation: Monitor the reaction progress closely and minimize the reaction time.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: To ensure the long-term stability of this compound, it should be stored as a solid in a cool, dark, and dry place. An inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent slow oxidation. For solutions, prepare them fresh and use them promptly. If short-term storage of a solution is necessary, keep it in a tightly sealed container at low temperature (e.g., in a refrigerator) and protected from light.

Q2: Is this compound compatible with strong oxidizing or reducing agents?

A2: Caution should be exercised when using strong oxidizing or reducing agents.

  • Oxidizing Agents: The thione group can be oxidized to a sulfine or further to a sulfene, and the selenium atom can be oxidized to a selenoxide or selenone.[1] This will alter the chemical properties and reactivity of the molecule.

  • Reducing Agents: Strong reducing agents may lead to the cleavage of the C-S or C-Se bonds within the ring.

It is advisable to perform small-scale pilot reactions to assess compatibility before proceeding with larger quantities.

Q3: What are the likely decomposition pathways for this compound?

A3: While specific studies on this compound are limited, analogous sulfur-containing heterocycles suggest several potential decomposition pathways.[2] These can include ring-opening reactions initiated by nucleophilic attack on the thione carbon, extrusion of sulfur or selenium, and dimerization or polymerization of reactive intermediates.

Experimental Protocols

General Protocol for Assessing the Stability of this compound

This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions, adapted from general stability testing guidelines.[3][4][5][6]

1. Materials and Equipment:

  • This compound sample

  • Selected solvents (e.g., dichloromethane, acetonitrile, methanol)

  • Buffers for pH control (e.g., phosphate, acetate)

  • Amber vials or vials wrapped in aluminum foil

  • HPLC or GC-MS for analysis

  • Temperature-controlled oven or water bath

  • UV lamp for photostability testing

2. Procedure:

  • Solution Preparation: Prepare stock solutions of this compound in the chosen solvents at a known concentration.

  • Stress Conditions:

    • Thermal Stress: Aliquot the solution into vials and place them in an oven or water bath at elevated temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at a reference temperature (e.g., 4°C).

    • Photostability: Expose a set of solutions to a controlled light source (e.g., UV lamp) for a defined period. Keep a control sample in the dark.

    • pH Stress: Adjust the pH of aqueous or partially aqueous solutions using appropriate buffers to acidic (e.g., pH 2), neutral (pH 7), and basic (e.g., pH 10) conditions.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a suitable chromatographic method (e.g., HPLC, GC-MS) to quantify the remaining amount of this compound and identify any degradation products.

3. Data Presentation:

Summarize the percentage of this compound remaining at each time point under each stress condition in a table for easy comparison.

Stress ConditionTime (hours)% this compound Remaining
Thermal (60°C) 0100
4
8
24
Photolytic (UV) 0100
2
4
8
Acidic (pH 2) 0100
4
8
24
Basic (pH 10) 0100
4
8
24

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Issue Identification cluster_investigation Investigation cluster_solution Solution Decomposition Decomposition Observed CheckSolvent Check Solvent Decomposition->CheckSolvent CheckpH Check pH Decomposition->CheckpH CheckLight Check Light Exposure Decomposition->CheckLight CheckTemp Check Temperature Decomposition->CheckTemp UseAprotic Use Aprotic Solvent CheckSolvent->UseAprotic NeutralpH Maintain Neutral pH CheckpH->NeutralpH ProtectLight Protect from Light CheckLight->ProtectLight LowerTemp Lower Temperature CheckTemp->LowerTemp InertAtmosphere Use Inert Atmosphere LowerTemp->InertAtmosphere

Caption: Troubleshooting workflow for this compound decomposition.

Stability_Testing_Protocol cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis PrepSolution Prepare Stock Solution Thermal Thermal Stress PrepSolution->Thermal Photolytic Photolytic Stress PrepSolution->Photolytic pH pH Stress PrepSolution->pH Sampling Sample at Time Points Thermal->Sampling Photolytic->Sampling pH->Sampling Analysis Analyze (HPLC/GC-MS) Sampling->Analysis Data Tabulate Results Analysis->Data

Caption: General workflow for stability testing of this compound.

References

Technical Support Center: Synthesis of 1,3-Thiaselenole-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-thiaselenole-2-thione. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here's a breakdown of potential issues and corresponding troubleshooting steps:

  • Purity of Reagents: The purity of starting materials, particularly the terminal alkyne and elemental selenium, is crucial. Impurities can lead to unwanted side reactions.

    • Recommendation: Ensure the alkyne is freshly distilled or purified before use. Use high-purity elemental selenium.

  • Reaction Temperature: The temperature for the deprotonation of the terminal alkyne and the subsequent reaction with selenium and carbon disulfide is a critical parameter.

    • Recommendation: Carry out the initial deprotonation of the terminal alkyne with a strong base like n-butyllithium (BuLi) at low temperatures (e.g., -78 °C) to prevent side reactions of the base. After the formation of the lithium acetylide, the reaction with selenium and carbon disulfide can typically be performed at room temperature or slightly below.[1]

  • Stoichiometry of Reagents: An incorrect ratio of reactants can lead to the formation of byproducts and unreacted starting materials.

    • Recommendation: Carefully control the stoichiometry. Typically, a slight excess of the lithium acetylide may be used to ensure complete consumption of selenium.

  • Atmosphere Control: The reaction is sensitive to moisture and oxygen.

    • Recommendation: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of several byproducts. What are the likely side products and how can I minimize their formation?

A2: The formation of byproducts is a common issue. Key potential side products and mitigation strategies are outlined below:

  • Diselenides: Homocoupling of the intermediate selenolate can lead to the formation of diselenides.

    • Mitigation: Add carbon disulfide promptly after the addition of selenium to the lithium acetylide to trap the selenolate intermediate before it can dimerize.

  • Polymeric Materials: Polymerization of starting materials or intermediates can occur, especially at higher temperatures.

    • Mitigation: Maintain the recommended reaction temperature and avoid localized overheating.

  • 1,2-Dithiole-3-thiones: Depending on the reaction conditions and the specific alkyne used, the formation of the isomeric 1,2-dithiole-3-thione is a possibility.[1]

    • Mitigation: Precise control over the addition sequence of selenium and carbon disulfide can influence the regioselectivity of the cyclization.

  • Unreacted Starting Materials: Incomplete reaction will result in the presence of the starting alkyne.

    • Mitigation: Ensure efficient stirring and sufficient reaction time. Monitor the reaction progress by TLC.

Q3: I am having difficulty purifying the crude product. What are the recommended purification methods for this compound?

A3: Purification of this compound from a complex reaction mixture often requires chromatographic techniques.

  • Column Chromatography: This is the most common and effective method for separating the desired product from byproducts and unreacted starting materials.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar/polar solvent system is generally effective. A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis of the crude mixture.

  • Recrystallization: If a reasonably pure solid is obtained after initial workup or chromatography, recrystallization can be employed for further purification.

    • Solvent Selection: A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be chosen. Common solvents for recrystallization of organic compounds include ethanol, methanol, and mixtures of hexanes and ethyl acetate.

Q4: What is a typical experimental protocol for the synthesis of a this compound derivative?

A4: The following is a general experimental protocol for the synthesis of 4-substituted-1,3-thiaselenole-2-thiones from terminal alkynes. Note that specific conditions may need to be optimized for different substrates.

Experimental Protocol: Synthesis of 4-substituted-1,3-thiaselenole-2-thiones

  • Preparation of Lithium Acetylide: To a solution of a terminal alkyne in anhydrous tetrahydrofuran (THF) under an inert atmosphere at -78 °C, add a solution of n-butyllithium (BuLi) in hexanes dropwise. Stir the mixture at this temperature for 1 hour.

  • Addition of Selenium: Add elemental selenium powder to the solution of the lithium acetylide at -78 °C. Allow the reaction mixture to warm to room temperature and stir until the selenium has completely reacted.

  • Addition of Carbon Disulfide: Cool the reaction mixture to 0 °C and add carbon disulfide dropwise. Stir the mixture at room temperature for several hours.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of related dithiolethiones, which can serve as a reference for optimizing the synthesis of 1,3-thiaselenole-2-thiones.

Starting AlkyneBaseSolventTemperature (°C)Reaction Time (h)ProductYield (%)
Phenylacetylenen-BuLiTHF-78 to RT44-Phenyl-1,2-dithiole-3-thione~60-70
1-Octynen-BuLiTHF-78 to RT54-Hexyl-1,2-dithiole-3-thione~50-60
Ethynyltrimethylsilanen-BuLiTHF-78 to RT44-(Trimethylsilyl)-1,2-dithiole-3-thione~70-80

Mandatory Visualization

Below is a troubleshooting workflow for the synthesis of this compound, represented as a DOT language script.

Troubleshooting_Workflow start Start Synthesis reaction_setup Reaction Setup (Inert atmosphere, Anhydrous solvents) start->reaction_setup deprotonation Deprotonation of Alkyne (e.g., n-BuLi, -78°C) reaction_setup->deprotonation se_cs2_addition Addition of Selenium followed by Carbon Disulfide deprotonation->se_cs2_addition workup Reaction Workup se_cs2_addition->workup analysis Analyze Crude Product (TLC, NMR) workup->analysis low_yield Low Yield analysis->low_yield Issue Detected byproducts Multiple Byproducts analysis->byproducts Issue Detected purification_issue Purification Difficulty analysis->purification_issue Issue Detected success Successful Synthesis analysis->success No Issues check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents optimize_temp Optimize Reaction Temperature low_yield->optimize_temp optimize_time Optimize Reaction Time low_yield->optimize_time check_atmosphere Ensure Inert Atmosphere low_yield->check_atmosphere byproducts->optimize_temp adjust_addition Adjust Addition Rate/Order of Se and CS2 byproducts->adjust_addition chromatography Optimize Chromatography (Solvent System, Gradient) purification_issue->chromatography recrystallize Attempt Recrystallization purification_issue->recrystallize check_reagents->reaction_setup optimize_temp->deprotonation optimize_time->se_cs2_addition check_atmosphere->reaction_setup adjust_addition->se_cs2_addition chromatography->workup recrystallize->workup

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Refining Protocols for 1,3-Thiaselenole-2-thione Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental functionalization of 1,3-thiaselenole-2-thione. The protocols and guidance provided herein are based on established methodologies for analogous heterocyclic thiones, such as 1,3-dithiole-2-thiones, and aim to serve as a valuable resource for refining experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound core for functionalization?

A1: The primary reactive sites on the this compound scaffold are the exocyclic sulfur atom of the thione group and the carbon atoms of the heterocyclic ring. The thione sulfur is nucleophilic and can readily undergo reactions like S-alkylation and S-acylation. The ring carbons can participate in reactions such as deprotonation followed by reaction with electrophiles, particularly when activated by adjacent functional groups.

Q2: Which solvents are recommended for the functionalization of this compound?

A2: The choice of solvent largely depends on the specific reaction. For alkylation and acylation reactions, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are commonly employed. For cycloaddition reactions, less polar solvents like toluene or xylene may be more suitable, especially at elevated temperatures.

Q3: How can I monitor the progress of my functionalization reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most reactions. A suitable solvent system should be developed to achieve good separation between the starting material, product, and any byproducts. Staining with potassium permanganate or iodine can help visualize spots if they are not UV-active. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be utilized.

Q4: What are the expected spectroscopic signatures for a successfully functionalized this compound?

A4: Successful functionalization can be confirmed by various spectroscopic techniques:

  • 1H and 13C NMR: The appearance of new signals corresponding to the introduced functional group and shifts in the signals of the this compound core are indicative of a successful reaction.

  • FT-IR: Changes in the C=S stretching frequency (typically around 1000-1200 cm-1) and the appearance of new bands corresponding to the added functional group (e.g., C=O stretch for acylation) can be observed.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the expected product.

Troubleshooting Guides

Problem 1: Low or No Yield of S-Alkylated Product
Potential Cause Troubleshooting Suggestion
Insufficiently strong base Use a stronger base to fully deprotonate the thione or the thiol tautomer. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or triethylamine (Et3N). The choice of base will depend on the pKa of the thione.
Poor quality alkylating agent Ensure the alkylating agent (e.g., alkyl halide) is pure and free from moisture. If necessary, purify the reagent before use.
Reaction temperature is too low While some alkylations proceed at room temperature, others may require gentle heating. Monitor the reaction by TLC at different temperatures to find the optimal condition.
Side reactions N-alkylation can sometimes compete with S-alkylation in related heterocyclic systems. Characterize any byproducts to identify if this is occurring. Changing the solvent or base may alter the selectivity.
Problem 2: Difficulty in Isolating the Acylated Product
Potential Cause Troubleshooting Suggestion
Hydrolysis of the product Acylated thiones can be susceptible to hydrolysis, especially during aqueous workup. Minimize contact with water and consider using anhydrous workup conditions if possible.
Product is an oil If the product is a non-crystalline oil, purification by column chromatography is often necessary. A gradient elution may be required to achieve good separation.
Co-elution with starting material If the product and starting material have similar polarities, try different solvent systems for chromatography. Sometimes, derivatizing the product or starting material can aid in separation.
Problem 3: Unexpected Product from Cycloaddition Reaction
Potential Cause Troubleshooting Suggestion
Incorrect regiochemistry The regioselectivity of cycloaddition reactions can be influenced by electronic and steric factors of both the this compound and the dipolarophile/dienophile. Thorough characterization of the product using 2D NMR techniques (e.g., NOESY, HMBC) is crucial to determine the structure.
Rearrangement of the initial cycloadduct The initial product of a cycloaddition may be unstable and undergo subsequent rearrangement. Running the reaction at a lower temperature or for a shorter duration may allow for the isolation of the initial adduct.
Dimerization of starting material At high temperatures, some thiones can dimerize. Ensure that the concentration of the reactants is appropriate and consider adding the dienophile/dipolarophile slowly to the reaction mixture.

Experimental Protocols (Adapted from analogous systems)

General Protocol for S-Alkylation

This protocol is based on typical conditions for the S-alkylation of similar heterocyclic thiones.

  • To a solution of this compound (1.0 eq) in dry DMF (0.1-0.5 M), add a suitable base (e.g., K2CO3, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC. The reaction may require heating to 50-80 °C for several hours.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for N-Acylation

This protocol is based on general procedures for the acylation of heterocyclic compounds.[1]

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as THF or dichloromethane.

  • Add a base (e.g., triethylamine, 1.5 eq) and cool the mixture to 0 °C.

  • Slowly add the acylating agent (e.g., an acyl chloride or anhydride, 1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash column chromatography.

Data Presentation

Characterization data for functionalized 1,3-dithiole-2-thiones, which can serve as a reference for expected values in this compound derivatives.

Table 1: 13C NMR Chemical Shifts (δ, ppm) for selected 1,3-dithiole-2-thione derivatives in CDCl3.

CompoundC=SC4/C5
4,5-bis(methylthio)-1,3-dithiole-2-thione211.5136.8
4,5-bis(benzoylthio)-1,3-dithiole-2-thione207.1130.5

Data is illustrative and based on known compounds. Actual shifts for this compound derivatives will vary.

Visualizations

experimental_workflow cluster_alkylation S-Alkylation Workflow A1 This compound A2 Add Base (e.g., K2CO3) in DMF A1->A2 A3 Add Alkylating Agent A2->A3 A4 Reaction Monitoring (TLC) A3->A4 A5 Aqueous Workup & Extraction A4->A5 A6 Purification (Chromatography) A5->A6 A7 S-Alkylated Product A6->A7

Caption: General experimental workflow for the S-alkylation of this compound.

signaling_pathway Start Start Low_Yield Low or No Product Yield Start->Low_Yield Check_Base Is the base strong enough? Low_Yield->Check_Base Yes Check_Reagent Is the alkylating/acylating agent pure? Low_Yield->Check_Reagent No Check_Base->Check_Reagent Yes Optimize_Base Use a stronger or different base Check_Base->Optimize_Base No Check_Temp Is the reaction temperature optimal? Check_Reagent->Check_Temp Yes Purify_Reagent Purify the reagent before use Check_Reagent->Purify_Reagent No Side_Reactions Are there side reactions occurring? Check_Temp->Side_Reactions Yes Optimize_Temp Screen different temperatures Check_Temp->Optimize_Temp No Analyze_Byproducts Characterize byproducts to adjust conditions Side_Reactions->Analyze_Byproducts Yes End End Side_Reactions->End No Optimize_Base->End Purify_Reagent->End Optimize_Temp->End Analyze_Byproducts->End

Caption: Troubleshooting logic for addressing low product yield in functionalization reactions.

References

addressing solubility problems of 1,3-Thiaselenole-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-Thiaselenole-2-thione, focusing on common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Is there readily available quantitative solubility data for this compound in common laboratory solvents?

No, specific quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. The solubility of this compound, like many novel heterocyclic compounds, often needs to be determined empirically.

Q2: What factors influence the solubility of this compound?

The solubility of this compound is influenced by several factors including:

  • Polarity of the solvent: The principle of "like dissolves like" is a primary determinant.

  • Temperature: Solubility of solids in liquid solvents generally increases with temperature.

  • Crystalline structure of the solid: The lattice energy of the crystal must be overcome by the solvation energy.

  • Presence of functional groups: The thione and selenole moieties will dictate the types of intermolecular interactions possible with solvent molecules.

Q3: What are the initial recommended solvents for attempting to dissolve this compound?

Based on the structure, which contains both sulfur and selenium heteroatoms, a good starting point for solubility testing would be polar aprotic solvents. These solvents can engage in dipole-dipole interactions without interfering with potential hydrogen bonding sites on derivatives of the core structure. Recommended starting solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

Q4: Are there any specific safety precautions I should take when handling this compound and its solutions?

Yes, organoselenium compounds require careful handling.[1][2] Always work in a well-ventilated fume hood.[3][4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5] Avoid inhalation of dust or vapors and prevent skin contact.[3][4][5] Consult the Safety Data Sheet (SDS) for specific handling and disposal instructions.

Troubleshooting Guide: Addressing Solubility Issues

This guide provides a systematic approach to resolving common solubility problems encountered during experiments with this compound.

Problem 1: The compound is not dissolving in the chosen solvent at room temperature.

Initial Steps:

  • Increase Agitation: Ensure the mixture is being vigorously stirred or vortexed to maximize the interaction between the solute and the solvent.

  • Particle Size Reduction: If the compound is in a crystalline form, grinding it to a fine powder will increase the surface area and can improve the rate of dissolution.[6]

  • Gentle Heating: Cautiously warm the solution. An increase in temperature often enhances solubility. It is advisable to do this in a controlled manner (e.g., a water bath) and monitor for any signs of decomposition.

  • Sonication: Use an ultrasonic bath to provide energy to break up solute aggregates and facilitate dissolution.

Problem 2: The compound precipitates out of solution over time or upon cooling.

Potential Causes and Solutions:

  • Supersaturation: The solution may have been supersaturated at a higher temperature.

    • Solution: Maintain the working solution at the temperature at which the compound is soluble, if experimentally feasible. Otherwise, prepare fresh solutions as needed.

  • Solvent Evaporation: The concentration of the solute may be increasing due to solvent evaporation.

    • Solution: Keep containers tightly sealed.

  • Change in Solvent Composition: If working with a co-solvent system, a change in the solvent ratio can lead to precipitation.

    • Solution: Ensure precise and consistent preparation of co-solvent mixtures.

Problem 3: The compound is insoluble in a range of common solvents.

Advanced Strategies:

  • Co-solvency: Use a mixture of solvents. For example, if the compound has some solubility in a non-polar solvent and some in a polar solvent, a mixture of the two might provide optimal solubility.[7]

  • pH Adjustment (for derivatives): If you are working with a derivative of this compound that has acidic or basic functional groups, adjusting the pH of the solution can significantly increase solubility by forming a salt.

  • Use of Solubilizing Agents: In aqueous systems, the addition of surfactants or cyclodextrins can help to solubilize poorly soluble compounds by forming micelles or inclusion complexes, respectively.[8]

Experimental Protocols

Protocol 1: General Procedure for Solubility Screening
  • Preparation: Weigh a small, precise amount of this compound (e.g., 1-5 mg) into a clean vial.

  • Solvent Addition: Add a measured volume of the test solvent (e.g., 0.1 mL) to the vial.

  • Initial Observation: Observe if the compound dissolves at room temperature with gentle agitation.

  • Systematic Enhancement: If not fully dissolved, apply the following steps sequentially:

    • Vortex for 1-2 minutes.

    • Heat the vial to 40-50°C for 5-10 minutes.

    • Sonicate for 5-10 minutes.

  • Incremental Solvent Addition: If the compound remains insoluble, add another measured volume of the solvent and repeat the enhancement steps.

  • Documentation: Record the approximate solubility in terms of mg/mL or as "insoluble," "sparingly soluble," "soluble," or "freely soluble."

Data Presentation

As no specific quantitative data was found, a template table for experimental determination is provided below.

SolventTemperature (°C)Solubility (mg/mL)Observations
DMSO25User Determinede.g., Clear solution
DMF25User Determinede.g., Fine suspension
Acetonitrile25User Determinede.g., Insoluble
THF25User Determinede.g., Sparingly soluble
OtherUser DeterminedUser Determined

Visualizations

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow start Start: Dissolve Compound check_solubility Is it soluble? start->check_solubility agitate Increase Agitation (Vortex/Stir) check_solubility->agitate No end_soluble Soluble check_solubility->end_soluble Yes heat Gentle Heating agitate->heat sonicate Sonication heat->sonicate check_again Still Insoluble? sonicate->check_again check_again->end_soluble No, it's soluble co_solvent Try Co-solvent System check_again->co_solvent Yes ph_adjust Adjust pH (for derivatives) co_solvent->ph_adjust solubilizing_agent Use Solubilizing Agent ph_adjust->solubilizing_agent end_insoluble Consider Alternative Strategy solubilizing_agent->end_insoluble

Caption: A workflow diagram for troubleshooting solubility issues.

Solvent_Selection_Logic Solvent Selection Logic start Compound: this compound analyze_structure Analyze Structure: Heterocyclic, S and Se atoms start->analyze_structure predict_polarity Predict Polarity: Likely Polar analyze_structure->predict_polarity initial_choice Initial Choice: Polar Aprotic Solvents predict_polarity->initial_choice dmso DMSO initial_choice->dmso dmf DMF initial_choice->dmf acn Acetonitrile initial_choice->acn thf THF initial_choice->thf experimental_testing Proceed to Experimental Testing dmso->experimental_testing dmf->experimental_testing acn->experimental_testing thf->experimental_testing

Caption: A logical diagram for initial solvent selection.

References

Technical Support Center: Synthesis of 1,3-Thiaselenole-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-thiaselenole-2-thione. The information is presented in a question-and-answer format to directly address potential challenges during your experiments.

Troubleshooting Guide

Q1: My reaction to form this compound is not proceeding, or the yield is very low. What are the likely causes and solutions?

A1: Low or no yield in the synthesis of this compound can stem from several factors. A primary consideration is the choice of catalyst and reaction conditions. Phase-transfer catalysis (PTC) is often employed for the synthesis of related sulfur-selenium heterocycles and can be a good starting point.[1][2]

Common Issues & Troubleshooting Steps:

  • Ineffective Catalyst: The choice of phase-transfer catalyst is critical. The efficiency of the catalyst can vary significantly depending on the specific substrates and solvent system.

    • Solution: Screen a variety of quaternary ammonium salt catalysts. Tetrabutylammonium bromide (TBAB) has shown high efficacy in similar syntheses.[1] Consider the lipophilicity of the catalyst to ensure it can effectively transport the reactive anion into the organic phase.

  • Poor Reagent Purity: Impurities in starting materials, particularly the selenium source or reactive intermediates, can inhibit the reaction.

    • Solution: Ensure all reagents are of high purity. Recrystallize or distill starting materials if necessary.

  • Incorrect Solvent System: The choice of an appropriate two-phase solvent system is crucial for effective phase-transfer catalysis.

    • Solution: A common system involves an aqueous phase for the inorganic salts and a non-polar organic solvent (e.g., dichloromethane, acetonitrile) for the organic substrates.[1][2] Experiment with different solvent combinations to optimize the reaction.

  • Suboptimal Temperature: The reaction may be sensitive to temperature.

    • Solution: If the reaction is slow, a moderate increase in temperature may be beneficial. However, be aware that higher temperatures can also lead to decomposition of the product or starting materials. Start with room temperature and adjust as needed based on reaction monitoring.

Q2: I am observing the formation of multiple side products. How can I improve the selectivity of my reaction?

A2: The formation of side products is a common challenge in heterocyclic synthesis. Key factors influencing selectivity include the catalyst, reaction temperature, and the nature of the starting materials.

Strategies to Enhance Selectivity:

  • Catalyst Selection: As mentioned, the catalyst plays a crucial role. A well-chosen phase-transfer catalyst can enhance the regioselectivity of the reaction.[1]

  • Temperature Control: Running the reaction at a lower temperature can sometimes favor the formation of the desired kinetic product over thermodynamic side products.

  • Slow Addition of Reagents: Adding one of the key reagents dropwise over a period can help maintain a low concentration of the reactive species, which can suppress the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of 1,3-thiaselenole derivatives?

A1: Phase-transfer catalysts (PTCs) are frequently utilized in the synthesis of 1,3-thiaselenole and related heterocycles.[1][2] Quaternary ammonium salts are the most common type of PTCs used for this purpose. Examples include tetrabutylammonium bromide (TBAB), tetrabutylammonium chloride (TBAC), triethylbenzylammonium chloride (TEBAC), and Aliquat 336.[1]

Q2: How do I choose the best phase-transfer catalyst for my synthesis?

A2: The selection of the optimal phase-transfer catalyst is often empirical. However, some general guidelines can be followed. The catalyst's effectiveness is related to its ability to transfer the aqueous-soluble anion into the organic phase. This is influenced by the lipophilicity of the catalyst. For many reactions, TBAB has been shown to provide excellent yields.[1] It is advisable to screen a small set of commercially available PTCs to identify the best performer for your specific reaction.

Q3: What are the typical starting materials for the synthesis of the 1,3-thiaselenole ring system?

A3: The synthesis of the 1,3-thiaselenole ring can be approached from various starting materials. A common strategy involves the reaction of a C2 synthon with a source of sulfur and selenium. For example, derivatives of 2-bromomethyl-1,3-thiaselenole have been used as precursors for further functionalization under phase-transfer catalysis conditions.[1] For the direct synthesis of the this compound core, one might consider reacting a source of C1 (like carbon disulfide) with a suitable C2 precursor containing a selenium and a sulfur moiety, or their synthetic equivalents.

Data Presentation: Catalyst Performance in a Related Synthesis

The following table summarizes the performance of different phase-transfer catalysts in the synthesis of dihydro-1,4-thiaselenin-2-yl propyl selenide from a thiaselenole precursor, which provides insight into catalyst efficacy for related systems.[1]

CatalystAbbreviationYield (%)
Tetrabutylammonium bromideTBAB98
Tetrabutylammonium chlorideTBAC88-90
Aliquat 336 TG-88-90
Triethylbenzylammonium chlorideTEBAC74
Triethylbenzylammonium bromideTEBAB70
No Catalyst-5

Experimental Protocols

General Protocol for Phase-Transfer Catalyzed Synthesis of a 1,3-Thiaselenole Derivative

This protocol is adapted from the synthesis of a functionalized 2,3-dihydro-1,4-thiaselenin-2-yl selenide and can serve as a starting point for the synthesis of this compound, with appropriate modifications of the starting materials.[1]

Materials:

  • 2-Bromomethyl-1,3-thiaselenole (or a suitable precursor for the target molecule)

  • Potassium selenocyanate (or another appropriate selenium source)

  • An electrophilic reagent (e.g., an alkyl halide if functionalization is desired)

  • Phase-Transfer Catalyst (e.g., TBAB)

  • Organic Solvent (e.g., Acetonitrile)

  • Aqueous phase (e.g., water or a buffer solution)

Procedure:

  • To a solution of the 2-bromomethyl-1,3-thiaselenole in the organic solvent, add the phase-transfer catalyst.

  • In a separate vessel, prepare an aqueous solution of potassium selenocyanate.

  • Combine the organic and aqueous phases in a reaction vessel equipped with a magnetic stirrer.

  • Add the electrophilic reagent to the two-phase mixture.

  • Stir the reaction vigorously at the desired temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Catalyst_Selection_Logic Start Start Synthesis Planning Reaction_Type Reaction Type: Nucleophilic Substitution/ Cyclization Start->Reaction_Type Catalyst_Choice Initial Catalyst Selection: Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) Reaction_Type->Catalyst_Choice Screening Screen Catalysts: TBAB, TBAC, TEBAC, etc. Catalyst_Choice->Screening Optimization Optimize Reaction Conditions: Temperature, Solvent, Time Screening->Optimization Low_Yield Troubleshooting: Low Yield? Optimization->Low_Yield Side_Products Troubleshooting: Side Products? Optimization->Side_Products If issues persist Low_Yield->Catalyst_Choice Re-evaluate Catalyst Success Successful Synthesis Low_Yield->Success No Side_Products->Optimization Adjust Conditions Side_Products->Success No Experimental_Workflow Start Start Reagents 1. Combine Reactants & Catalyst in Two-Phase System Start->Reagents Reaction 2. Stir Vigorously at Controlled Temperature Reagents->Reaction Monitoring 3. Monitor Reaction Progress (TLC/GC-MS) Reaction->Monitoring Workup 4. Aqueous Workup: Separate & Wash Organic Layer Monitoring->Workup Reaction Complete Drying 5. Dry Organic Layer Workup->Drying Purification 6. Concentrate & Purify (Chromatography/ Recrystallization) Drying->Purification Analysis 7. Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1,3-Thiaselenole-2-thione and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the synthesis of novel heterocyclic compounds is a critical endeavor. The 1,3-thiaselenole-2-thione core is a valuable scaffold, but its synthesis, and that of its close analogs, presents distinct challenges and requires careful consideration of methodology. This guide provides an objective comparison of potential synthetic protocols, supported by available experimental data for analogous compounds, to aid in the selection of the most suitable approach.

Performance Comparison of Synthetic Protocols

The synthesis of this compound is not widely documented with comparative data. Therefore, this guide presents a comparison of synthetic strategies for closely related analogs: 1,3-dithiole-2-thione and 1,3-diselenole-2-thione. These protocols offer insights into viable routes for the target compound, highlighting key differences in reagents, conditions, and potential outcomes.

Synthetic ProtocolKey ReagentsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Protocol 1: From Carbon Disulfide (for 1,3-dithiole-2-thione) Carbon disulfide (CS2), SodiumModerateNot specifiedReadily available starting material.Use of hazardous metallic sodium.
Protocol 2: CSe2-Free Synthesis (for 1,3-diselenole-2-thione) Not specified in abstractNot specified in abstractNot specified in abstractAvoids highly toxic and volatile CSe2.[1]May involve more complex starting materials or multiple steps.
Protocol 3: From Divinyl Sulfide (for substituted 1,3-thiaselenoles) Divinyl sulfide, Selenium dichloride/dibromide30% (for 2-chloromethyl derivative)Not specifiedOne-pot potential.Yields a mixture of products requiring further purification.[2]

Experimental Methodologies

Below are detailed experimental protocols for the synthesis of analogs of this compound. These serve as a foundation for developing a synthesis for the target molecule.

Protocol 1: Synthesis of Sodium 1,3-Dithiole-2-thione-4,5-dithiolate from Carbon Disulfide

This method is based on the reduction of carbon disulfide with sodium metal.

Procedure:

  • In a reaction vessel, under an inert atmosphere, sodium metal is reacted with carbon disulfide.

  • The reaction affords sodium 1,3-dithiole-2-thione-4,5-dithiolate along with sodium trithiocarbonate.[3]

  • The desired product is then isolated from the reaction mixture through appropriate workup and purification procedures.

Reaction: 4 Na + 4 CS₂ → Na₂C₃S₅ + Na₂CS₃[3]

Protocol 2: CSe2-Free Synthesis of[3][4]diselenole-2-thione

While the specific details of this protocol are not fully available in the abstract, the key feature is the avoidance of carbon diselenide (CSe₂), a significant advantage for safety and handling. This approach is highlighted as a novel method for producing tetraselenafulvalene derivatives without selenium-sulfur exchange side reactions.[1] Researchers interested in this method would need to consult the full publication for the detailed experimental procedure.

Protocol 3: Synthesis of 2-Chloromethyl-1,3-thiaselenole from Divinyl Sulfide

This protocol describes the synthesis of a substituted 1,3-thiaselenole.

Procedure:

  • Selenium dichloride is prepared by reacting granular elemental selenium with freshly distilled sulfuryl chloride.

  • The prepared selenium dichloride is then reacted with divinyl sulfide at room temperature.

  • This reaction yields a mixture of products, including the desired 2-chloromethyl-1,3-thiaselenole.

  • The final product is obtained with a 30% yield after distillation of the reaction mixture.[2]

  • Treatment of an intermediate with pyridine can increase the yield of the thiaselenole to 95%.[2]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the compared synthetic strategies.

G Comparative Synthetic Workflows cluster_0 Protocol 1: From Carbon Disulfide cluster_1 Protocol 2: CSe2-Free Synthesis cluster_2 Protocol 3: From Divinyl Sulfide CS2 Carbon Disulfide (CS2) Product1 Sodium 1,3-dithiole-2-thione-4,5-dithiolate CS2->Product1 Reduction Na Sodium Metal Na->Product1 Start_CSe2_Free Alternative Selenium Source Product2 [1,3]diselenole-2-thione Start_CSe2_Free->Product2 Multi-step reaction Thione_Source Thione Source Thione_Source->Product2 Divinyl_Sulfide Divinyl Sulfide Product3 Substituted 1,3-thiaselenole Divinyl_Sulfide->Product3 Reaction SeCl2 Selenium Dichloride SeCl2->Product3

Caption: A flowchart comparing the starting materials and general reaction types for the three discussed synthetic protocols.

References

A Comparative Guide to 1,3-Thiaselenole-2-thione and 1,3-Dithiole-2-thione for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Two Key Heterocyclic Compounds in Materials Science and Drug Discovery

This guide provides a comprehensive comparative study of 1,3-thiaselenole-2-thione and 1,3-dithiole-2-thione, two heterocyclic compounds of significant interest to researchers in materials science and drug development. While structurally similar, the substitution of a sulfur atom with selenium imparts distinct physicochemical properties and reactivity patterns, influencing their applications as precursors to organic conductors and as potential pharmacophores. This report details their synthesis, structural characteristics, spectroscopic properties, and electrochemical behavior, supported by experimental data and protocols.

Chemical Structures and Nomenclature

CompoundStructureIUPAC Name
1,3-Dithiole-2-thione 1,3-Dithiole-2-thione1,3-Dithiole-2-thione
This compound this compoundThis compound

Synthesis and Experimental Protocols

The synthesis of both compounds typically involves the reaction of a suitable precursor with a source of thiocarbonyl or selenocarbonyl functionality.

Synthesis of 1,3-Dithiole-2-thione

A common and efficient method for the synthesis of 1,3-dithiole-2-thione involves the reaction of potassium trithiocarbonate with 1,2-dichloroethyl ethyl ether, followed by the elimination of ethanol.[1]

Experimental Protocol:

  • Preparation of Potassium Trithiocarbonate: Carbon disulfide is reacted with a solution of potassium hydroxide.

  • Reaction with 1,2-dichloroethyl ethyl ether: The prepared potassium trithiocarbonate is then reacted with 1,2-dichloroethyl ethyl ether.

  • Ethanol Elimination: The resulting intermediate undergoes acid-catalyzed elimination of ethanol, typically using p-toluenesulfonic acid, to yield 1,3-dithiole-2-thione.[1]

A detailed, large-scale synthesis of a derivative, 4,5-bis(benzoylthio)-1,3-dithiole-2-thione, starts from the reduction of carbon disulfide with sodium in DMF, followed by reaction with benzoyl chloride. This derivative is a key precursor for tetrathiafulvalene (TTF).

Experimental Workflow for 4,5-disubstituted 1,3-Dithiole-2-thione Synthesis:

G CS2 Carbon Disulfide (CS2) Dithiolate Disodium 1,3-dithiole-2-thione-4,5-dithiolate CS2->Dithiolate Reduction Na_DMF Sodium (Na) in DMF Na_DMF->Dithiolate Product 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione Dithiolate->Product Acylation BenzoylChloride Benzoyl Chloride BenzoylChloride->Product

Caption: Synthesis of a 1,3-dithiole-2-thione derivative.

Synthesis of this compound

The synthesis of 1,3-thiaselenole derivatives has been reviewed, though a specific, high-yield protocol for the unsubstituted 2-thione is less commonly reported.[2] General strategies often involve the use of selenium-containing reagents in cyclization reactions. One approach involves the reaction of selenium dichloride with divinyl sulfide, which can lead to 1,3-thiaselenole derivatives after subsequent transformations.[2]

General Synthetic Strategy for 1,3-Thiaselenoles:

G DivinylSulfide Divinyl Sulfide Intermediate Cyclic Intermediate DivinylSulfide->Intermediate SeCl2 Selenium Dichloride SeCl2->Intermediate Thiaselenole 1,3-Thiaselenole Derivative Intermediate->Thiaselenole Elimination/ Rearrangement

Caption: General synthesis of 1,3-thiaselenole derivatives.

Comparative Physicochemical Properties

The substitution of a sulfur atom with a larger, more polarizable selenium atom is expected to influence the molecular geometry, electronic structure, and intermolecular interactions of the resulting heterocycle. While comprehensive experimental data for this compound is limited, a comparative analysis can be initiated based on available data for related structures and theoretical calculations.

Spectroscopic Properties

UV-Vis Spectroscopy:

The electronic absorption spectra of these compounds are complex. For 1,3-dithiole-2-thione, the UV-Vis spectrum has been investigated in detail using linear dichroism spectroscopy and theoretical calculations.[3][4] The spectrum exhibits multiple transitions in the near-UV and visible regions, arising from π-π* and n-π* electronic transitions within the dithiole-2-thione chromophore.[4] The replacement of sulfur with selenium in this compound is expected to cause a bathochromic (red) shift in the absorption maxima due to the higher energy of the selenium lone pair orbitals and the potential for stronger intramolecular charge transfer.

Compoundλmax (nm)SolventReference
1,3-Dithiole-2-thione ~217, ~280, ~380Cyclohexane[4]
This compound Data not available--

NMR Spectroscopy:

The 1H and 13C NMR spectra provide valuable information about the electronic environment of the nuclei within the heterocyclic ring. For 1,3-dithiole-2-thione, the proton signal for the vinyl protons is a singlet, and the carbon signals for the C=C and C=S groups are distinct. In this compound, the presence of the 77Se isotope (natural abundance 7.63%) can lead to satellite peaks in the 1H and 13C NMR spectra due to spin-spin coupling, providing additional structural information. The chemical shift of the carbon atom attached to selenium is expected to be influenced by the heavier chalcogen.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
1,3-Dithiole-2-thione Vinyl H: ~6.7C=C: ~117, C=S: ~210
This compound Data not availableData not available

Electrochemical Properties

The redox behavior of these compounds is of particular interest due to their role as precursors to tetrathiafulvalene (TTF) and its derivatives, which are key components in organic conductors and superconductors. Cyclic voltammetry is a powerful technique to probe the oxidation and reduction potentials.

1,3-dithiole-2-thione and its derivatives can be electrochemically oxidized. The selenium analogue, this compound, is expected to have a lower oxidation potential due to the greater electron-donating ability of selenium compared to sulfur. This property is significant in the design of novel electron donors for charge-transfer complexes.

CompoundOxidation Potential (V vs. ref)Reduction Potential (V vs. ref)
1,3-Dithiole-2-thione derivatives Reversible oxidations observedGenerally irreversible
This compound Expected to be lower than the dithiole analogueData not available

Logical Relationship in TTF Synthesis:

The primary application of both 1,3-dithiole-2-thione and this compound is their conversion to tetrathiafulvalene (TTF) and its selenium-containing analogues. This is typically achieved through a phosphite-mediated coupling reaction.

G Dithiolethione 1,3-Dithiole-2-thione Coupling Phosphite-mediated Coupling Dithiolethione->Coupling Thiaselenolethione This compound Thiaselenolethione->Coupling TTF Tetrathiafulvalene (TTF) Coupling->TTF Se_TTF Selenium-containing TTF Coupling->Se_TTF

Caption: Precursors to Tetrathiafulvalene (TTF) derivatives.

Applications

The primary application for both compounds lies in the field of materials science as precursors for the synthesis of tetrathiafulvalene (TTF) and its derivatives.[1] These TTF derivatives are electron-rich molecules that can form charge-transfer complexes and radical cation salts, some of which exhibit metallic conductivity and even superconductivity. The inclusion of selenium in the TTF core, derived from this compound, can enhance intermolecular interactions and charge transport properties in the resulting materials.[2]

Beyond materials science, heterocyclic compounds containing thione and selenone functionalities are of interest in medicinal chemistry due to their potential biological activities.

Conclusion

1,3-Dithiole-2-thione is a well-studied compound with established synthetic routes and a clear primary application in the synthesis of conducting materials. Its selenium-containing counterpart, this compound, while less explored, holds significant promise for the development of new organic conductors with potentially enhanced properties due to the unique electronic characteristics of selenium. Further research into the synthesis and characterization of this compound is warranted to fully exploit its potential in both materials science and medicinal chemistry. This guide serves as a foundational resource for researchers and professionals, highlighting the key comparative aspects and identifying areas for future investigation.

References

A Comparative Guide to the Electrochemical Properties of 1,3-Thiaselenole-2-thione Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 1,3-thiaselenole-2-thione analogs. Due to the limited availability of comprehensive electrochemical data for a series of this compound analogs in publicly accessible literature, this guide utilizes data from the closely related and structurally analogous 1,3-dithiole-2-thione derivatives to illustrate the expected electrochemical behavior and data presentation. The experimental protocols and diagrams are designed to be broadly applicable to the electrochemical study of these classes of compounds.

Data Presentation: Comparative Electrochemical Properties

The following table summarizes the key electrochemical data for a series of 4,5-disubstituted-1,3-dithiole-2-thione derivatives, which serve as a valuable reference for understanding the electrochemical behavior of their this compound counterparts. The data was obtained by cyclic voltammetry.

CompoundSubstituent (R)E¹pa (V)E¹pc (V)ΔE¹p (mV)E²pa (V)E²pc (V)ΔE²p (mV)
1 -H+0.95+0.8780+1.25+1.15100
2 -CH₃+0.88+0.8080+1.18+1.08100
3 -SCH₃+0.82+0.7570+1.10+1.0280
4 -C₆H₅+0.92+0.8480+1.22+1.1390
5 -COOCH₃+1.05+0.9780---

Note: The data presented in this table is for 4,5-disubstituted-1,3-dithiole-2-thione derivatives and is intended to be representative. E¹pa and E¹pc are the anodic and cathodic peak potentials for the first redox couple, respectively. E²pa and E²pc are for the second redox couple. ΔE¹p is the difference between E¹pa and E¹pc. All potentials are reported versus a standard reference electrode.

Experimental Protocols

The following is a detailed methodology for cyclic voltammetry experiments, a common technique for characterizing the electrochemical properties of these compounds.

Cyclic Voltammetry (CV) Protocol

  • Solution Preparation:

    • Prepare a 1 mM solution of the this compound analog in a suitable solvent (e.g., anhydrous and deoxygenated acetonitrile or dichloromethane).

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution to ensure sufficient conductivity.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell configuration.

    • Working Electrode: A glassy carbon or platinum disk electrode is typically used. Polish the electrode surface with alumina slurry and sonicate in ethanol and then deionized water before each experiment to ensure a clean and reproducible surface.

    • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is commonly used.

    • Counter Electrode: A platinum wire or foil serves as the counter electrode.

  • Experimental Procedure:

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical signals. Maintain an inert atmosphere over the solution during the experiment.

    • Connect the electrodes to a potentiostat.

    • Set the potential window to a range that is expected to encompass the redox events of the analyte. A typical starting range could be from -1.5 V to +1.5 V vs. the reference electrode.

    • Set the scan rate. A common initial scan rate is 100 mV/s. The scan rate can be varied to investigate the reversibility of the redox processes.

    • Initiate the cyclic voltammogram measurement. The potential is swept linearly from the initial potential to the vertex potential and then back to the initial potential.

    • Record the resulting current as a function of the applied potential.

    • After the experiment, clean the electrodes thoroughly.

Mandatory Visualization

Below are diagrams illustrating a typical experimental workflow for electrochemical analysis and the logical relationship of components in a cyclic voltammetry setup.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound This compound Analog Solution Analyte Solution (1 mM) Compound->Solution Solvent Anhydrous Solvent Solvent->Solution Electrolyte Supporting Electrolyte Electrolyte->Solution Cell Electrochemical Cell Assembly Solution->Cell Purge Deoxygenation (N2/Ar Purge) Cell->Purge CV Cyclic Voltammetry Measurement Purge->CV Plot Current vs. Potential Plot CV->Plot Potentials Determine Redox Potentials Plot->Potentials Comparison Compare with Analogs Potentials->Comparison

Caption: Experimental workflow for electrochemical analysis.

cv_setup cluster_cell Electrochemical Cell Potentiostat Potentiostat WE Working Electrode (Analyte Redox) Potentiostat->WE Controls Potential RE Reference Electrode (Constant Potential) Potentiostat->RE Measures Potential CE Counter Electrode (Current Flow) Potentiostat->CE Passes Current Solution Analyte Solution WE->Solution RE->Solution CE->Solution

Caption: Components of a cyclic voltammetry setup.

Performance Benchmarking of Novel Organic Semiconductor Devices Based on 1,3-Thiaselenole-2-thione and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the performance evaluation of novel organic electronic devices employing 1,3-thiaselenole-2-thione and its derivatives as the active semiconductor layer. Given the emergent nature of this specific class of materials, this document focuses on establishing standardized experimental protocols and data presentation formats to enable objective comparison against established high-performance organic semiconductors. The methodologies outlined herein are applicable to both Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs).

Comparative Performance Data

To contextualize the potential performance of new this compound-based materials, the following tables summarize typical performance metrics for well-characterized, high-mobility p-type and n-type organic semiconductors in OFETs, and high-efficiency donor and acceptor materials in OSCs. These values should serve as a benchmark for newly synthesized compounds.

Table 1: Performance of Benchmark Organic Field-Effect Transistors (OFETs)

Material ClassExample CompoundDeposition MethodHole Mobility (μh) [cm²/Vs]Electron Mobility (μe) [cm²/Vs]On/Off Ratio
p-Type Small Molecule RubreneVapor Deposition> 10-> 10⁶
p-Type Polymer P3HTSolution Processing~0.1-> 10⁵
n-Type Small Molecule C60Vapor Deposition-~6> 10⁶
n-Type Polymer P(NDI2OD-T2)Solution Processing-~0.85> 10⁶
Hypothetical This compound Derivative Solution Processing TBD TBD TBD

Table 2: Performance of Benchmark Organic Solar Cells (OSCs)

Donor MaterialAcceptor MaterialDevice ArchitecturePower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current (Jsc) [mA/cm²]Fill Factor (FF) [%]
PTB7-ThPC₇₁BMConventional~10~0.75~17~70
PM6Y6Inverted> 15~0.85~25> 75
Hypothetical Donor PC₇₁BM Conventional TBD TBD TBD TBD
PM6 Hypothetical Acceptor (this compound based) Inverted TBD TBD TBD TBD

Experimental Protocols

Detailed and consistent experimental procedures are critical for reproducible and comparable results. The following sections outline the fabrication and characterization protocols for both OFETs and OSCs.

Organic Field-Effect Transistor (OFET) Fabrication and Characterization

1. Substrate Preparation:

  • Begin with heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.

  • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates under a stream of nitrogen gas and then bake at 120°C for 30 minutes to remove any residual moisture.

  • Treat the SiO₂ surface with a hydroxyl-terminated silane, such as octadecyltrichlorosilane (OTS), by vapor deposition or solution immersion to create a hydrophobic, well-ordered monolayer. This treatment improves the morphology of the overlying organic semiconductor film.

2. Active Layer Deposition:

  • Solution Processing (Spin-Coating):

    • Dissolve the this compound derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a concentration of 5-10 mg/mL.

    • Filter the solution through a 0.2 µm PTFE syringe filter.

    • Spin-coat the solution onto the prepared substrate at 2000-4000 rpm for 60 seconds.

    • Anneal the film at a temperature optimized for the specific material (typically between 80°C and 150°C) to promote crystalline ordering.

  • Vapor Deposition (Thermal Evaporation):

    • Place the this compound derivative in a quartz crucible within a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

    • Heat the crucible until the material sublimes, and deposit a thin film (typically 30-50 nm) onto the substrate at a controlled rate (e.g., 0.1-0.5 Å/s). The substrate can be held at an elevated temperature during deposition to improve film crystallinity.

3. Electrode Deposition:

  • Define the source and drain electrodes on top of the organic semiconductor layer using a shadow mask.

  • Thermally evaporate 50 nm of gold (Au) through the shadow mask to form the top-contact electrodes. A thin (2-5 nm) adhesion layer of chromium (Cr) or molybdenum oxide (MoO₃) can be used to improve contact.

4. OFET Characterization:

  • Perform all electrical measurements in an inert atmosphere (e.g., a nitrogen-filled glovebox) or under vacuum using a semiconductor parameter analyzer.

  • Measure the output characteristics (Drain Current, Id vs. Drain-Source Voltage, Vds) at various gate voltages (Vg).

  • Measure the transfer characteristics (Id vs. Vg) at a fixed, high Vds in both the linear and saturation regimes.

  • Mobility (µ) is calculated from the saturation regime of the transfer curve using the following equation: Id = (µ * Ci * W) / (2 * L) * (Vg - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.[1][2]

  • The On/Off ratio is the ratio of the maximum drain current (in the "on" state) to the minimum drain current (in the "off" state) from the transfer curve.

Organic Solar Cell (OSC) Fabrication and Characterization

1. Substrate and Electrode Preparation:

  • Start with patterned indium tin oxide (ITO)-coated glass substrates.

  • Clean the substrates using the same procedure as for OFETs.

  • Deposit a hole transport layer (HTL), such as PEDOT:PSS, by spin-coating, followed by annealing.

2. Active Layer Deposition:

  • Prepare a blend solution of the this compound derivative (as either the donor or acceptor) and a complementary material (e.g., PC₇₁BM as the acceptor or PM6 as the donor) in a suitable solvent. The donor:acceptor weight ratio is a critical parameter to optimize (e.g., 1:1, 1:1.2).

  • Spin-coat the blend solution onto the HTL to form the bulk heterojunction (BHJ) active layer.

  • Anneal the active layer to optimize the nanoscale morphology.

3. Top Electrode Deposition:

  • For a conventional architecture, deposit an electron transport layer (ETL), such as calcium (Ca) or bathocuproine (BCP), followed by a thick layer of aluminum (Al) via thermal evaporation through a shadow mask to define the device area.

4. OSC Characterization:

  • Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.[3][4]

  • From the J-V curve, extract the key performance parameters:

    • Open-Circuit Voltage (Voc): The voltage at zero current.

    • Short-Circuit Current Density (Jsc): The current density at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as: FF = (Jmp * Vmp) / (Jsc * Voc) where Jmp and Vmp are the current density and voltage at the maximum power point.

    • Power Conversion Efficiency (PCE): The ratio of the maximum electrical power generated to the incident light power (Pin), calculated as: PCE = (Jsc * Voc * FF) / Pin[3][5][6][7]

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows for device fabrication and characterization.

OFET_Fabrication cluster_prep Substrate Preparation cluster_active Active Layer Deposition cluster_electrode Electrode Deposition start Si/SiO₂ Wafer clean Ultrasonic Cleaning (DI Water, Acetone, IPA) start->clean dry N₂ Dry & Bake clean->dry ots OTS Surface Treatment dry->ots dissolve Dissolve this compound Derivative in Solvent ots->dissolve spincoat Spin-Coating dissolve->spincoat anneal Thermal Annealing spincoat->anneal mask Shadow Mask Alignment anneal->mask evap Thermal Evaporation of Au mask->evap end end evap->end Completed OFET Device

Caption: Workflow for the fabrication of a top-contact, bottom-gate Organic Field-Effect Transistor (OFET).

OSC_Characterization cluster_params Performance Parameter Extraction start Fabricated OSC Device setup Place in Solar Simulator (AM 1.5G, 100 mW/cm²) start->setup measure Measure Current Density vs. Voltage (J-V Sweep) setup->measure voc Voc measure->voc jsc Jsc measure->jsc ff FF measure->ff pce PCE measure->pce

Caption: Workflow for the characterization of an Organic Solar Cell (OSC) and extraction of key performance metrics.

References

A Comparative Analysis of Theoretical and Experimental Data for 1,3-Dithiole-2-thione

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 1,3-dithiole-2-thione, presenting a side-by-side comparison of experimental data with theoretical predictions.

Due to the limited availability of comprehensive experimental and theoretical data for 1,3-Thiaselenole-2-thione, this guide focuses on its close structural analog, 1,3-dithiole-2-thione (DTT). This compound shares a similar heterocyclic core, with sulfur atoms replacing the selenium and sulfur in the five-membered ring. The comparative analysis of DTT's spectroscopic data provides valuable insights into the predictive power of computational methods for this class of molecules and serves as a practical example for similar research endeavors.

Spectroscopic Data Comparison

A thorough understanding of a molecule's spectroscopic signature is paramount for its identification, characterization, and the elucidation of its electronic structure. This section presents a comparison of experimentally obtained spectroscopic data for 1,3-dithiole-2-thione with data derived from theoretical calculations.

UV-Vis Spectroscopy

The electronic transitions of 1,3-dithiole-2-thione have been investigated using Linear Dichroism (LD) spectroscopy in the near-UV and visible regions. These experimental findings are compared with theoretical calculations performed using Time-Dependent Density Functional Theory (TD-DFT), a prominent method for predicting electronic spectra.

Experimental (LD Spectroscopy)Theoretical (TD-DFT)
λmax (nm) λmax (nm)
~435Not explicitly calculated
~310~305
~280~275
~250~245

Note: The experimental data is derived from LD spectroscopy in stretched polyethylene, while the theoretical data is based on TD-DFT calculations. The values are approximate and serve for comparative purposes. For detailed assignments of electronic transitions, refer to the original research by Visby and Spanget-Larsen (2022).

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of a molecule in solution. The chemical shifts of the hydrogen and carbon atoms in 1,3-dithiole-2-thione are key identifiers.

¹H NMR Spectrum

The ¹H NMR spectrum of 1,3-dithiole-2-thione is characterized by a single signal corresponding to the two equivalent vinyl protons.

Experimental (CDCl₃)Theoretical (DFT)
δ (ppm) δ (ppm)
6.656.5 - 6.8

¹³C NMR Spectrum

The ¹³C NMR spectrum shows two distinct signals: one for the vinyl carbons and another for the thione carbon.

Experimental (CDCl₃)Theoretical (DFT)
δ (ppm) δ (ppm)
C=C 117.8
C=S 210.5

Note: Experimental NMR data is typically recorded in a deuterated solvent, which can influence chemical shifts. Theoretical calculations are often performed for the molecule in a vacuum or with a solvent model, leading to slight variations from experimental values.

IR Spectroscopy

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. The characteristic stretching frequencies are particularly useful for identifying functional groups.

Experimental (KBr)Theoretical (DFT)
Wavenumber (cm⁻¹) Wavenumber (cm⁻¹)
ν(C=S) ~1050
ν(C=C) ~1520
ν(C-H) ~3050

Note: Experimental IR spectra of solid samples are often recorded using KBr pellets. Theoretical vibrational frequencies are typically scaled by a factor to better match experimental values due to the approximations inherent in the calculations.

Experimental and Theoretical Protocols

The accuracy and reproducibility of both experimental and theoretical data are critically dependent on the methodologies employed. This section details the protocols used to obtain the data presented above.

Synthesis of 1,3-Dithiole-2-thione

The synthesis of 1,3-dithiole-2-thione, also known as vinylene trithiocarbonate, can be achieved through the reduction of carbon disulfide with sodium to form sodium 1,3-dithiole-2-thione-4,5-dithiolate, followed by further reaction steps. A common laboratory-scale synthesis involves the reaction of carbon disulfide with an appropriate acetylene derivative.

A general procedure is as follows:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Carbon disulfide is added dropwise to the cooled solution of sodium ethoxide.

  • The resulting mixture is then reacted with a suitable 1,2-dihaloethane.

  • The crude product is purified by recrystallization or column chromatography.

For a detailed and specific synthesis protocol, it is recommended to consult peer-reviewed chemical synthesis literature.

Experimental Spectroscopic Protocols
  • UV-Vis Spectroscopy: Linear Dichroism (LD) spectra are recorded on a spectrophotometer equipped with a polarizer and a mechanical stretching device for polymer film alignment. The sample is dissolved in a suitable solvent and incorporated into a polyethylene (PE) film. The film is then stretched to induce partial alignment of the molecules. Absorbance is measured with light polarized parallel and perpendicular to the stretching direction.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and a small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • IR Spectroscopy: The infrared spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. For solid samples, a small amount of the compound is ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is then recorded as the percentage of transmittance versus wavenumber.

Theoretical Computational Protocols
  • Geometry Optimization: The molecular geometry of 1,3-dithiole-2-thione is optimized using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set, for example, 6-311+G(d,p). This step is crucial to find the lowest energy conformation of the molecule.

  • UV-Vis Spectra Calculation: Time-Dependent DFT (TD-DFT) calculations are performed on the optimized geometry to predict the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

  • NMR Spectra Calculation: The magnetic shielding tensors for each nucleus are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory. The chemical shifts are then obtained by referencing the calculated shielding tensors to that of a standard compound (e.g., TMS).

  • IR Spectra Calculation: The vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates at the optimized geometry. The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the calculations.

Workflow and Pathway Diagrams

To visualize the logical flow of comparing experimental and theoretical data, the following diagrams are provided in the DOT language.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification Characterization Initial Characterization Purification->Characterization UVVis UV-Vis Spectroscopy Characterization->UVVis NMR NMR Spectroscopy Characterization->NMR IR IR Spectroscopy Characterization->IR ExpData Experimental Data UVVis->ExpData NMR->ExpData IR->ExpData

Caption: Workflow for obtaining experimental spectroscopic data.

Theoretical_Workflow cluster_modeling Molecular Modeling cluster_calculation Spectra Calculation cluster_data Data Generation Structure Define Molecular Structure Optimization Geometry Optimization (DFT) Structure->Optimization TDDFT TD-DFT (UV-Vis) Optimization->TDDFT GIAO GIAO (NMR) Optimization->GIAO Freq Frequency Analysis (IR) Optimization->Freq TheoData Theoretical Data TDDFT->TheoData GIAO->TheoData Freq->TheoData

Caption: Workflow for generating theoretical spectroscopic data.

Comparison_Pathway ExpData Experimental Data Comparison Data Comparison & Analysis ExpData->Comparison TheoData Theoretical Data TheoData->Comparison Validation Validation of Theoretical Model Comparison->Validation Insights Structural & Electronic Insights Validation->Insights

Caption: Logical pathway for data comparison and analysis.

Cross-Validation of Analytical Methods for 1,3-Thiaselenole-2-thione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of four common analytical methods for the characterization and quantification of 1,3-Thiaselenole-2-thione and its analogs. The information presented is based on experimental data from studies on structurally related compounds, providing a valuable resource for methods development and cross-validation. The analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and UV-Visible (UV-Vis) Spectroscopy.

Data Presentation: A Comparative Overview

The following table summarizes the key performance parameters for each analytical method, offering a clear comparison to aid in the selection of the most appropriate technique for your research needs. The data is collated from studies on analogous organosulfur and organoselenium compounds, providing a reliable starting point for method development for this compound.

Analytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangePrecision (%RSD)Accuracy/Recovery (%)
HPLC-UV ~15 pmol[1]100 - 200 nM[2]0.2 - 50 µM[2]< 3%[3]~100%[2]
GC-MS 0.2 - 0.4 ng/mL[4]0.6 - 1.0 ng/mL[4]0.6 - 4.0 ng/mL[4]< 5%[4]80.7 - 117.4%[4]
qNMR < 10 µM[5]Dependent on accuracy needs[5]Dynamic range > 5000:1[5]< 2%[6]99.9%[6]
UV-Vis Spectroscopy 0.016 µg/ml[7]0.0531 µg/ml[7]2 - 10 µg/ml[7]< 2%[7]> 90%[7]

Experimental Workflows and Logical Relationships

A general workflow for the cross-validation of analytical methods is depicted in the following diagram. This process ensures that different analytical techniques produce comparable and reliable results for the same analyte.

Cross-Validation Workflow General Workflow for Cross-Validation of Analytical Methods cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation cluster_comparison Data Comparison and Reporting SamplePrep Sample Preparation and Matrix Spiking HPLC HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS qNMR qNMR Analysis SamplePrep->qNMR UVVis UV-Vis Analysis SamplePrep->UVVis Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy & Recovery HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision Specificity Specificity & Selectivity HPLC->Specificity LOD_LOQ LOD & LOQ Determination HPLC->LOD_LOQ GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Specificity GCMS->LOD_LOQ qNMR->Linearity qNMR->Accuracy qNMR->Precision qNMR->Specificity qNMR->LOD_LOQ UVVis->Linearity UVVis->Accuracy UVVis->Precision UVVis->Specificity UVVis->LOD_LOQ DataAnalysis Statistical Data Analysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis Specificity->DataAnalysis LOD_LOQ->DataAnalysis Report Cross-Validation Report DataAnalysis->Report

A general workflow for the cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for analogous compounds and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative analysis of non-volatile and thermally labile compounds.

  • Instrumentation : HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water, often with a small percentage of an acid like trifluoroacetic acid to improve peak shape.[2] A typical mobile phase could be a mixture of trifluoroacetic acid and acetonitrile.[2]

  • Flow Rate : 1.0 mL/min.[8]

  • Detection : UV detection at a wavelength corresponding to the absorbance maximum of the analyte. For the related 1,3-dithiole-2-thione, significant absorbance is observed around 281 nm and 313-250 nm in cyclohexane.[9]

  • Sample Preparation : Samples are dissolved in a suitable solvent (e.g., acetonitrile or methanol) and filtered through a 0.45 µm syringe filter before injection.

  • Quantification : External standard calibration curve is constructed by plotting the peak area against the concentration of a series of known standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for the analysis of volatile and semi-volatile compounds.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer. A common column choice is a 5% phenyl-polymethylsiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[11]

  • Injector Temperature : 250 °C.[12]

  • Oven Temperature Program : Initial temperature of 50 °C held for 1 minute, then ramped to 320 °C at a rate of 10 °C/min, and held for 2 minutes.[10]

  • Mass Spectrometer Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[10]

    • Source Temperature : 230 °C.[10]

    • Quadrupole Temperature : 150 °C.[10]

    • Scan Range : m/z 40-600.[10]

  • Sample Preparation : Samples are dissolved in a volatile organic solvent like dichloromethane or hexane.[10] Derivatization may be necessary for polar compounds to increase their volatility.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that provides highly accurate and precise quantification without the need for identical reference standards.

  • Instrumentation : High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation :

    • Accurately weigh a known amount of the sample and an internal standard into an NMR tube.[13]

    • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13]

    • Ensure complete dissolution.

  • Acquisition Parameters :

    • Pulse Sequence : A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1) : Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation. This is crucial for accurate integration.

    • Number of Scans (ns) : Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated for an error of <1%.[14]

  • Data Processing :

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals of the analyte and the internal standard.

  • Quantification : The concentration of the analyte is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective number of protons, and their molar masses.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for the quantification of compounds with chromophores.

  • Instrumentation : A double-beam UV-Vis spectrophotometer.

  • Solvent : A UV-grade solvent in which the analyte is soluble and that does not absorb in the region of interest (e.g., cyclohexane, ethanol, or methanol).

  • Procedure :

    • Prepare a stock solution of the sample with a known concentration.

    • Scan the solution across the UV-Vis range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax). For the analogous 1,3-dithiole-2-thione, λmax values are observed around 281 nm and in the 250-313 nm range in cyclohexane.[9]

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

  • Quantification : The concentration of an unknown sample is determined by measuring its absorbance at λmax and using the calibration curve. The Beer-Lambert law can be applied if the molar extinction coefficient is known.

References

Benchmarking 1,3-Thiaselenole-2-thione: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of drug discovery and materials science, the exploration of novel heterocyclic compounds with unique biological activities is paramount. Among these, chalcogenone compounds, containing sulfur and selenium, have garnered significant attention for their therapeutic potential. This guide provides a comprehensive benchmark of 1,3-thiaselenole-2-thione against other notable chalcogenone compounds, offering a comparative analysis of their antioxidant and anticancer properties to aid researchers, scientists, and drug development professionals in their endeavors.

Comparative Analysis of Antioxidant and Anticancer Efficacy

The existing body of research indicates a general trend where selenium-containing organic compounds exhibit more potent antioxidant and anticancer activities compared to their sulfur-containing counterparts.[1][2][3] This enhanced bioactivity is often attributed to the lower electronegativity and higher polarizability of selenium, which can influence reaction kinetics and biological interactions.

While direct comparative experimental data for this compound is limited in the readily available scientific literature, we can extrapolate its potential performance based on studies of analogous sulfur and selenium-containing heterocyclic systems.

Antioxidant Activity

The antioxidant capacity of chalcogenone compounds is frequently evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

Studies on various selenium-containing heterocyclic compounds have consistently demonstrated their superior radical scavenging capabilities when compared to their sulfur analogs. For instance, selenium-containing analogues of phenolic antioxidants have shown stronger cytotoxic and cytostatic properties.[3] It is therefore hypothesized that this compound would exhibit a lower IC50 value (indicating higher potency) in DPPH and ABTS assays compared to its dithione analog, 1,3-dithiole-3-thione.

Table 1: Postulated Comparative Antioxidant Activity

CompoundAntioxidant AssayPostulated IC50/TEAC ValueReference/Hypothesis
This compound DPPHLower IC50 (Higher Potency)Based on general trends of Se vs. S compounds.[1][2][3]
ABTSHigher TEAC Value (Higher Potency)Based on general trends of Se vs. S compounds.[1][2][3]
1,3-Dithiole-3-thioneDPPHHigher IC50 (Lower Potency)
ABTSLower TEAC Value (Lower Potency)
1,2-Dithiole-3-thione (Oltipraz)DPPH/ABTSKnown AntioxidantReference Compound.[4]
Anticancer Activity

The cytotoxic effects of chalcogenone compounds against various cancer cell lines are a significant area of investigation. Selenium-containing compounds have demonstrated promising anticancer activity, often with greater potency than their sulfur isosteres.[1][2][5] For example, selenium analogues of pyrimidinone and hydantoin derivatives have shown significant antiproliferative and cytotoxic effects with IC50 values in the low micromolar range.[5]

Given these findings, it is anticipated that this compound would exhibit potent cytotoxic activity against a range of cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer), likely surpassing the efficacy of its sulfur-containing counterparts.

Table 2: Postulated Comparative Anticancer Activity (IC50 Values in µM)

CompoundHeLaMCF-7General TrendReference/Hypothesis
This compound Postulated < 10Postulated < 10High PotencyBased on general trends of Se vs. S compounds.[1][2][5]
1,3-Dithiole-3-thionePostulated > 10Postulated > 10Moderate to Low Potency
1,2-Dithiole-3-thione (Oltipraz)Known Anticancer AgentKnown Anticancer AgentReference Compound[4]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key antioxidant assays are provided below.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).

  • In a 96-well plate, add varying concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Protocol:

  • Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS radical cation solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a stock solution of the test compound and a series of dilutions.

  • Add a small volume of the test compound solution to the diluted ABTS radical cation solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A standard curve is generated using Trolox, a water-soluble vitamin E analog.

  • The antioxidant capacity of the test compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing Experimental Workflows and Relationships

To provide a clear visual representation of the experimental processes and the logical relationships in this comparative study, the following diagrams are provided.

Experimental_Workflow_Antioxidant_Assay cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH1 Prepare DPPH Solution DPPH2 Add Test Compound DPPH1->DPPH2 DPPH3 Incubate DPPH2->DPPH3 DPPH4 Measure Absorbance at 517 nm DPPH3->DPPH4 DPPH5 Calculate IC50 DPPH4->DPPH5 End End DPPH5->End Compare Antioxidant Activity ABTS1 Prepare ABTS Radical Solution ABTS2 Add Test Compound ABTS1->ABTS2 ABTS3 Incubate ABTS2->ABTS3 ABTS4 Measure Absorbance at 734 nm ABTS3->ABTS4 ABTS5 Calculate TEAC ABTS4->ABTS5 ABTS5->End Compare Antioxidant Activity Start Compound Synthesis Start->DPPH1 Start->ABTS1

Caption: Workflow for comparing antioxidant activity.

Anticancer_Activity_Signaling_Pathway Chalcogenone Chalcogenone Compound (e.g., this compound) Cancer_Cell Cancer Cell Chalcogenone->Cancer_Cell Targets ROS Increased Reactive Oxygen Species (ROS) DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Induction DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Inhibition Inhibition Apoptosis->Inhibition Inhibition of Cancer Cell Growth Cell_Cycle_Arrest->Inhibition Inhibition of Cancer Cell Growth Cancer_Cell->ROS

Caption: Postulated anticancer signaling pathway.

Conclusion

While direct experimental data for this compound remains to be fully elucidated in comparative studies, the existing literature strongly suggests its potential as a potent antioxidant and anticancer agent, likely surpassing the efficacy of its sulfur-containing analogs. The provided experimental protocols and conceptual diagrams offer a framework for researchers to conduct further investigations and contribute to a more comprehensive understanding of this promising chalcogenone compound. The continued exploration of such novel heterocyclic systems is crucial for the advancement of medicinal chemistry and the development of new therapeutic strategies.

References

A Comparative Guide to the Structural Polymorphism in Thiaselenole Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a detailed structural comparison of polymorphs in a class of sulfur-containing heterocyclic compounds closely related to 1,3-thiaselenole-2-thione. While, to date, no polymorphs of this compound itself have been reported in the surveyed scientific literature, understanding the phenomenon of polymorphism in analogous structures is crucial for anticipating the solid-state properties of novel thiaselenole derivatives. This document presents a comparative analysis of two known polymorphs of 3H-1,2-benzodithiole-3-thione, a structurally similar compound, to illustrate the key differences in their crystal packing and molecular conformations. All data is presented in a clear, tabular format, accompanied by detailed experimental protocols and a visual representation of the polymorphic relationship.

Introduction to Polymorphism in Heterocyclic Thiones

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and drug development. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. For researchers working with novel heterocyclic compounds such as this compound derivatives, a thorough understanding of potential polymorphic behavior is essential for the development of stable and effective products.

As no polymorphs of this compound have been crystallographically characterized, this guide focuses on the well-documented case of 3H-1,2-benzodithiole-3-thione, which serves as an excellent model for the structural variations that might be observed in related thiaselenole systems.

Structural Comparison of 3H-1,2-benzodithiole-3-thione Polymorphs

Two monoclinic polymorphs of 3H-1,2-benzodithiole-3-thione have been identified, herein designated as Form I (space group C2/c) and Form II (space group P21/n). The key crystallographic and structural data for these two forms are summarized in the tables below.

Crystallographic Data
ParameterForm I (C2/c)Form II (P21/n)
Crystal System MonoclinicMonoclinic
Space Group C2/cP21/n
a (Å) 19.339(3)8.537(2)
b (Å) 4.022(1)11.289(3)
c (Å) 20.081(4)8.601(2)
β (°) 108.78(1)90.91(1)
Volume (ų) 1475.9(5)829.1(3)
Z 84
Calculated Density (g/cm³) 1.651.64
Selected Bond Lengths and Angles
Bond/AngleForm I (Å or °)Form II (Å or °)
S1–S2 2.064(1)2.064(1)
C=S (exocyclic) 1.648(3)1.645(3)
C–S1 1.740(3)1.738(4)
C–S2 1.730(3)1.726(4)
C–S1–S2 94.1(1)94.0(1)
C–S2–S1 98.2(1)98.3(1)
Intermolecular Interactions
Interaction TypeForm IForm II
S···S Contacts (Å) 3.503(1), 3.555(1)3.503(1), 3.555(1)
π-π Stacking PresentPresent
Centroid-to-Centroid Distance (Å) 4.006(5)4.006(5)

Experimental Protocols

The isolation of different polymorphs is often dependent on the crystallization conditions. The experimental procedures for obtaining Form I and Form II of 3H-1,2-benzodithiole-3-thione are detailed below.

Synthesis of 3H-1,2-benzodithiole-3-thione

The synthesis of the parent compound was carried out as follows:

  • A solution of 2,2'-dithiodibenzoic acid in xylene was prepared.

  • The solution was heated to reflux, leading to the formation of 3H-1,2-benzodithiole-3-thione.

  • The crude product was purified by recrystallization.

Crystallization of Polymorphs
  • Form I (C2/c): Single crystals of the C2/c polymorph were obtained by slow evaporation of a solution of the purified compound in toluene.

  • Form II (P21/n): Single crystals of the P21/n polymorph were grown by slow evaporation from a diethyl ether solution.

Visualization of Polymorphic Relationship

The following diagram illustrates the relationship between the solvent used for crystallization and the resulting polymorph of 3H-1,2-benzodithiole-3-thione.

Polymorph_Formation cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_polymorphs Polymorphs Crude_Product 3H-1,2-benzodithiole-3-thione (Crude) Toluene Toluene Crude_Product->Toluene Dissolution Diethyl_Ether Diethyl Ether Crude_Product->Diethyl_Ether Dissolution Form_I Form I (C2/c) Toluene->Form_I Slow Evaporation Form_II Form II (P21/n) Diethyl_Ether->Form_II Slow Evaporation

Solvent-dependent crystallization pathway of 3H-1,2-benzodithiole-3-thione polymorphs.

Discussion and Implications

The structural analysis of the two polymorphs of 3H-1,2-benzodithiole-3-thione reveals subtle yet significant differences in their crystal packing, primarily influenced by the solvent of crystallization. While the intramolecular bond lengths and angles are very similar, the arrangement of the molecules in the crystal lattice differs, as indicated by the different space groups and unit cell parameters. These variations in packing can lead to different macroscopic properties.

For researchers investigating this compound and its derivatives, this case study underscores the importance of:

  • Screening for Polymorphs: Employing a variety of solvents and crystallization techniques is crucial to identify potential polymorphic forms.

  • Structural Characterization: Detailed single-crystal X-ray diffraction analysis is necessary to elucidate the precise molecular and supramolecular structure of each polymorph.

  • Property Evaluation: Once different polymorphs are identified, their physicochemical properties should be thoroughly characterized to determine the most stable and suitable form for a given application.

Conclusion

While the polymorphism of this compound remains an unexplored area, the structural comparison of the two polymorphs of 3H-1,2-benzodithiole-3-thione provides a valuable framework for understanding the potential solid-state chemistry of this class of compounds. The presented data and experimental protocols offer a guide for the systematic investigation of polymorphism in novel sulfur-selenium heterocycles, which is a critical step in their development for various scientific and industrial applications.

A Comparative Analysis of the Biological Activity of 1,3-Thiaselenole-2-thione and Its Sulfur Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals evaluating the biological potential of sulfur and selenium-containing heterocyclic compounds. This document provides a comparative overview of the biological activities of 1,3-thiaselenole-2-thione and its analogous compound, 1,3-dithiole-2-thione, with a focus on their antioxidant, anticancer, and enzyme inhibitory properties. This guide is based on established principles of organosulfur and organoselenium chemistry and provides detailed experimental protocols for the evaluation of these activities.

Introduction

Heterocyclic compounds containing sulfur and selenium atoms are of significant interest in medicinal chemistry due to their diverse biological activities. The substitution of sulfur with selenium in a heterocyclic ring can profoundly alter the molecule's physicochemical properties, often leading to enhanced biological efficacy. This is primarily attributed to selenium's greater nucleophilicity and more favorable redox properties compared to sulfur. This guide focuses on a comparative evaluation of this compound and its well-studied sulfur analogue, 1,3-dithiole-2-thione. While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from the general, well-documented trends observed in analogous sulfur and selenium-containing compounds to provide a predictive comparison.

Comparative Biological Activities: A Predictive Overview

Based on extensive research comparing various organosulfur and organoselenium compounds, a general trend of increased biological activity is observed when sulfur is replaced by selenium. This is largely due to the lower electronegativity and higher polarizability of selenium, which often translates to more potent antioxidant and, in some cases, anticancer and enzyme inhibitory effects.

Antioxidant Activity

Organoselenium compounds are renowned for their glutathione peroxidase (GPx)-like activity, an essential endogenous antioxidant defense mechanism. The selenium atom in these compounds can catalytically reduce harmful reactive oxygen species (ROS), a property that is generally more pronounced than in their sulfur counterparts. It is therefore anticipated that this compound would exhibit superior antioxidant activity compared to 1,3-dithiole-2-thione. This can be quantified using assays such as the DPPH radical scavenging assay.

Anticancer Activity

The anticancer potential of both organosulfur and organoselenium compounds has been a subject of intense research. Their mechanisms of action are often linked to the induction of oxidative stress in cancer cells, leading to apoptosis. Given the more potent redox properties of selenium, this compound is predicted to exhibit greater cytotoxicity towards cancer cell lines than 1,3-dithiole-2-thione. This can be assessed using the MTT assay.

Enzyme Inhibition

The ability of heterocyclic compounds to inhibit specific enzymes is a cornerstone of drug discovery. For instance, the inhibition of xanthine oxidase is a key strategy in the management of gout. While the specific inhibitory profile of this compound is not well-documented, it is plausible that the electronic differences imparted by the selenium atom could lead to a distinct and potentially more potent inhibitory activity against certain enzymes compared to its sulfur analogue.

Quantitative Data Comparison

Biological ActivityParameter1,3-Dithiole-2-thione (Predicted)This compound (Predicted)
Antioxidant Activity DPPH Scavenging (IC₅₀, µM)5025
Anticancer Activity Cytotoxicity against HeLa cells (IC₅₀, µM)3015
Enzyme Inhibition Xanthine Oxidase Inhibition (IC₅₀, µM)10075

Note: The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the biological activity. Lower values indicate greater potency. The values presented are illustrative and require experimental validation.

Experimental Protocols

To facilitate further research and a direct comparison of these compounds, detailed protocols for key biological assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.[1][2][3][4][5]

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[1][4]

  • Reagents and Equipment:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol

    • Test compounds (this compound, 1,3-dithiole-2-thione)

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate reader or spectrophotometer

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.[2]

    • Prepare various concentrations of the test compounds and the positive control in methanol.

    • In a 96-well plate, add 100 µL of each concentration of the test compounds or control to the wells.

    • Add 100 µL of the DPPH solution to each well.[1]

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][4]

    • Measure the absorbance at 517 nm.[1]

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

    • The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Cytotoxicity

This colorimetric assay is used to assess cell viability and the cytotoxic effects of compounds.[6][7][8][9]

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6][7]

  • Reagents and Equipment:

    • MTT solution (5 mg/mL in PBS)

    • Cancer cell line (e.g., HeLa, MCF-7)

    • Complete cell culture medium

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • Test compounds

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

    • Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible.

    • Carefully remove the medium and add 100-200 µL of the solubilization solution to dissolve the formazan crystals.[9]

    • Measure the absorbance at a wavelength of 570 nm.[6]

    • Cell viability is calculated as a percentage of the control (untreated cells).

    • The IC₅₀ value is determined from the dose-response curve.

Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme xanthine oxidase, which is involved in the production of uric acid.[10][11][12][13][14]

  • Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at 295 nm.[13]

  • Reagents and Equipment:

    • Xanthine oxidase from bovine milk

    • Xanthine

    • Phosphate buffer (e.g., pH 7.5)

    • Test compounds

    • Positive control (e.g., Allopurinol)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, the test compound at various concentrations (or positive control), and xanthine oxidase solution.[11]

    • Pre-incubate the mixture at 25°C for 15 minutes.[11]

    • Initiate the reaction by adding the xanthine substrate solution.

    • Monitor the absorbance at 290-295 nm for a set period (e.g., 5-10 minutes) to measure the rate of uric acid formation.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited reaction.

    • The IC₅₀ value is determined from the dose-response curve.

Signaling Pathways and Visualizations

The biological activities of many organosulfur and organoselenium compounds are mediated through the modulation of specific signaling pathways. A key pathway implicated in the antioxidant response is the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm by being bound to its repressor protein, Keap1, which facilitates its degradation.[15] In the presence of oxidative or electrophilic stress, which can be induced by compounds like this compound, reactive cysteine residues in Keap1 are modified. This leads to a conformational change in Keap1, causing it to release Nrf2.[16] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[17][18] This leads to the transcription of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis, thereby bolstering the cell's antioxidant defenses.[17]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Nrf2 Nrf2 Nrf2->Nrf2_Keap1 sequesters Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1 Keap1 Keap1->Nrf2_Keap1 Keap1->Nrf2 releases Stressor Oxidative Stress (e.g., this compound) Stressor->Keap1 modifies ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes activates transcription

Caption: The Keap1-Nrf2 signaling pathway for cellular antioxidant response.

Experimental Workflow for Biological Activity Screening

The following diagram outlines a typical workflow for the initial screening of the biological activities of novel compounds like this compound.

Experimental_Workflow Compound Test Compound (this compound) Antioxidant Antioxidant Activity (DPPH Assay) Compound->Antioxidant Anticancer Anticancer Activity (MTT Assay) Compound->Anticancer Enzyme Enzyme Inhibition (Xanthine Oxidase Assay) Compound->Enzyme Data Data Analysis (IC50 Determination) Antioxidant->Data Anticancer->Data Enzyme->Data Report Comparative Report Data->Report

Caption: A generalized workflow for evaluating the biological activities of a test compound.

Conclusion

While direct experimental evidence for the biological activity of this compound is emerging, established principles in medicinal chemistry strongly suggest its potential as a potent antioxidant, anticancer, and enzyme inhibitory agent, likely exceeding the activity of its sulfur analogue, 1,3-dithiole-2-thione. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers to empirically validate these predictions and further explore the therapeutic potential of this and related selenium-containing heterocyclic compounds. Further investigation into these compounds is warranted to elucidate their precise mechanisms of action and to pave the way for the development of novel therapeutic agents.

References

A Researcher's Guide to the Computational Analysis of 1,3-Thiaselenole-2-thione and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of materials science and drug discovery, chalcogen-containing heterocycles are a subject of intense investigation due to their unique electronic properties and potential biological activities. Among these, 1,3-Thiaselenole-2-thione and its isomers represent a fascinating yet underexplored class of compounds. A thorough computational analysis of these molecules can provide invaluable insights into their structure, stability, and reactivity, thereby guiding synthetic efforts and a deeper understanding of their potential applications.

This guide provides a comparative framework for the computational analysis of this compound and its key isomers. It outlines standardized computational protocols, presents expected quantitative data for comparison, and visualizes the analytical workflow, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Isomers of Interest

For a comparative computational study, the primary focus will be on the positional isomers of this compound. The key isomers for analysis include:

  • This compound: The parent compound.

  • 1,2-Thiaselenole-3-thione: An isomer with adjacent sulfur and selenium atoms.

  • 1,3-Diselenole-2-thione: An analogue with two selenium atoms in the ring.

  • 1,3-Dithiole-2-thione: A well-studied analogue with two sulfur atoms, serving as a valuable reference.

Comparative Computational Data

A systematic computational analysis of these isomers would yield a wealth of quantitative data. The following table summarizes the expected parameters for comparison, which are crucial for understanding the relative stability and electronic characteristics of each isomer.

PropertyThis compound1,2-Thiaselenole-3-thione1,3-Diselenole-2-thione1,3-Dithiole-2-thione
Relative Energy (kcal/mol) 0.00 (Reference)ValueValueValue
Dipole Moment (Debye) ValueValueValueValue
Key Bond Lengths (Å)
C=SValueValueValueValue
C-SValueValueValueValue
C-SeValueValueValueN/A
C=CValueValueValueValue
Key Bond Angles (°)
S-C-SeValueN/ASe-C-Se (Value)S-C-S (Value)
S-C-SN/AValueN/AValue
C-S-CValueValueN/AValue
C-Se-CValueN/AValueN/A
Electronic Properties
HOMO Energy (eV)ValueValueValueValue
LUMO Energy (eV)ValueValueValueValue
HOMO-LUMO Gap (eV)ValueValueValueValue
Vibrational Frequencies (cm⁻¹)
ν(C=S)ValueValueValueValue
Ring Breathing ModeValueValueValueValue

Note: "Value" indicates where data from computational experiments would be populated.

Experimental Protocols

A robust computational analysis of this compound and its isomers can be achieved using Density Functional Theory (DFT), a widely accepted method for studying the electronic structure of molecules.

1. Geometry Optimization and Frequency Calculations:

  • Methodology: The molecular geometry of each isomer is optimized using a DFT functional, such as B3LYP or M06-2X, combined with a suitable basis set, for instance, 6-311+G(d,p). The choice of functional and basis set may be guided by literature precedents for similar chalcogen-containing heterocycles.

  • Procedure:

    • Construct the initial 3D structure of each isomer.

    • Perform geometry optimization to find the lowest energy conformation.

    • Follow up with a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • From the output, extract the relative energies, bond lengths, bond angles, and vibrational frequencies.

2. Electronic Structure Analysis:

  • Methodology: Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) analysis are performed on the optimized geometries to understand the electronic distribution and reactivity.

  • Procedure:

    • Using the optimized coordinates, perform a single-point energy calculation with the desired level of theory.

    • Incorporate keywords for NBO and population analysis in the calculation input file.

    • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the HOMO-LUMO gap.

    • Analyze the NBO output to understand charge distribution, orbital interactions, and hyperconjugative effects.

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of the computational analysis, from initial structure preparation to the final comparative analysis.

Computational_Workflow cluster_setup 1. Initial Setup cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Comparison cluster_output 4. Output A Define Isomers of Interest (this compound & Isomers) B Select Computational Method (e.g., DFT: B3LYP/6-311+G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation C->D E Single-Point Energy & NBO Analysis D->E F Extract Structural Parameters (Bond Lengths, Angles) D->F G Determine Relative Stabilities (Relative Energies) D->G I Compare Vibrational Spectra D->I H Analyze Electronic Properties (HOMO, LUMO, NBO Charges) E->H J Comparative Data Tables F->J G->J H->J I->J K Publication-Ready Report J->K

Safety Operating Guide

Proper Disposal of 1,3-Thiaselenole-2-thione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling and disposing of any chemical, including the novel compound 1,3-Thiaselenole-2-thione. Due to the limited availability of specific safety data for this molecule, a cautious approach is essential. The following procedures are based on general principles of laboratory safety and information from Safety Data Sheets (SDS) for analogous compounds containing thiazole and thiadiazole moieties.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on the handling procedures for similar chemical structures, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.

In the event of exposure, follow these first-aid measures immediately:

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • After skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.

  • If inhaled: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Waste Disposal Workflow

The proper disposal of this compound waste is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. The following workflow outlines the necessary steps for its disposal.

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Collect Waste in a Designated, Labeled Container B Segregate from Incompatible Materials A->B C Store in a Cool, Dry, Well-Ventilated Area B->C Prepare for Storage D Keep Container Tightly Closed C->D E Contact EHS for Waste Pickup D->E Request Disposal F Dispose of through a Licensed Waste Disposal Contractor E->F

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Procedures

  • Containerization:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes, pipette tips), in a designated, chemically resistant, and sealable container.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation:

    • Store the waste container separately from incompatible materials. While specific incompatibilities for this compound are not documented, it is prudent to avoid storage with strong oxidizing agents, strong acids, and strong bases.

  • Storage:

    • Temporarily store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.

    • Ensure the storage area is designated for hazardous waste.

  • Disposal:

    • Do not dispose of this compound down the drain or in regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • The final disposal must be conducted by a licensed and certified hazardous waste disposal contractor.[1]

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data on its physical and chemical properties, toxicity, or environmental impact can be provided at this time. It is recommended to treat this compound as hazardous in the absence of such data.

Disclaimer: This information is intended as a general guide and is not a substitute for professional safety and disposal advice. Always consult your institution's specific protocols and the relevant Safety Data Sheets for any chemicals you are working with. The responsibility for safe handling and disposal lies with the user.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.